Product packaging for 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine(Cat. No.:CAS No. 126267-63-8)

2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B598307
CAS No.: 126267-63-8
M. Wt: 239.234
InChI Key: DTBSXWZAGZBRTA-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)imidazo[1,2-a]pyridine is a nitrogen-bridged fused heterocyclic compound of significant interest in chemical research and development. This compound is part of the imidazo[1,2-a]pyridine family, a scaffold renowned for its diverse biological activities and material science applications . In research, imidazo[1,2-a]pyridine derivatives have demonstrated substantial potential as effective corrosion inhibitors for metals in acidic environments. Studies on closely related analogues, such as the 3-nitrophenyl isomer, have shown that these compounds can achieve high protection efficiency for steel by forming an inhibitive layer on the metal surface, acting as mixed-type inhibitors . The presence of heteroatoms and conjugated systems in the molecule facilitates strong adsorption onto metallic surfaces, making it a valuable subject for industrial corrosion research . Furthermore, the imidazo[1,2-a]pyridine core is a key structural motif in medicinal chemistry and pharmacology . Numerous derivatives are clinically used or under investigation for a range of therapeutic applications, serving as cardiotonic agents, antiulcer medications, and anxiolytics, among others . The structural features of this compound make it a valuable intermediate or precursor for synthesizing more complex molecules for biological screening and drug discovery campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3O2 B598307 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 126267-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)12-6-2-1-5-10(12)11-9-15-8-4-3-7-13(15)14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBSXWZAGZBRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732647
Record name 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126267-63-8
Record name 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: Photophysical Properties of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the photophysical properties of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore due to its presence in numerous biologically active compounds and approved drugs.[1][2] While many derivatives in this class exhibit strong fluorescence, the introduction of a nitro group, particularly at the ortho position of the 2-phenyl substituent, dramatically alters its photophysical behavior. This document consolidates the available data, explains the underlying quenching mechanisms, and provides standardized experimental protocols for characterization.

The primary finding is that this compound is expected to be non-fluorescent or exhibit very weak emission. This is attributed to efficient fluorescence quenching by the nitro group through a photo-induced electron transfer (PET) mechanism.[3][4] This property is critical for researchers in drug development, as the intrinsic fluorescence of a molecule can be a valuable tool for bioimaging and mechanistic studies. Understanding the structural features that quench this fluorescence is therefore of paramount importance.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] Their rigid, planar structure and rich electron density make them privileged scaffolds in drug discovery. Several commercial drugs, including Zolpidem and Alpidem, are based on this core structure, highlighting its therapeutic potential.[1][5]

A key feature of many imidazo[1,2-a]pyridine derivatives is their intrinsic fluorescence, which makes them valuable as probes in biological systems and for applications in materials science, such as in organic light-emitting diodes (OLEDs).[5][6] The photophysical properties, including absorption and emission wavelengths, quantum yield, and fluorescence lifetime, are highly dependent on the nature and position of substituents on the heterocyclic core.[5]

Photophysical Properties of this compound

Absorption Characteristics

Table 1: Expected Absorption Properties of this compound and Related Compounds

CompoundSolventAbsorption Maxima (λ_abs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound Dichloromethane (DCM)Data not availableData not available
2-(2'-Aminophenyl)imidazo[1,2-a]pyridine DerivativesDichloromethane (DCM)~360Data not available
General Imidazo[1,2-a]pyridinesVarious Organic Solvents250-38010,000 - 50,000

Note: Data for related compounds is provided for context. The absorption maximum for the 2-(2'-aminophenyl) derivative is inferred from the excitation wavelength used in fluorescence measurements of its cyclized products.[8]

Emission Characteristics and Fluorescence Quenching

The presence of the 2-nitrophenyl group is predicted to result in the complete quenching of fluorescence. Studies on other nitro-substituted aromatic compounds, including imidazo[1,2-a]pyridines, have demonstrated that the nitro group acts as an efficient fluorescence quencher.[3][9] This quenching occurs through a process known as photo-induced electron transfer (PET).

Upon photoexcitation, an electron is promoted to the lowest unoccupied molecular orbital (LUMO) of the imidazo[1,2-a]pyridine core. In the absence of the nitro group, this excited state would typically relax by emitting a photon (fluorescence). However, the electron-withdrawing nitro group introduces a low-lying LUMO. This provides a non-radiative decay pathway where the excited electron from the imidazo[1,2-a]pyridine core is transferred to the nitro group.[3][4][10] This process is energetically favorable and occurs much faster than fluorescence, effectively preventing light emission.

Table 2: Emission Properties of Substituted Imidazo[1,2-a]pyridines

CompoundSubstituent EffectFluorescence Quantum Yield (Φ_F)Emission Maxima (λ_em, nm)
This compound Electron-withdrawing (quenching)Expected to be negligibleNot applicable
2-Phenylimidazo[1,2-a]pyridineUnsubstituted PhenylTypically 0.2 - 0.7~400 - 450
Imidazo[1,2-a]pyridines with Electron-Donating GroupsEnhanced EmissionCan be > 0.6Varies with substituent

The logical relationship of fluorescence quenching by the nitro group is depicted in the following diagram:

G Mechanism of Fluorescence Quenching A Ground State This compound B Excited State (Imidazo[1,2-a]pyridine Core) A->B Photon Absorption (hν) C Photo-induced Electron Transfer (PET) B->C Fast Process E Fluorescence Emission (Photon Release) B->E Slow Process (Blocked by PET) D Non-radiative Decay (Heat Dissipation) C->D Relaxation

Caption: Fluorescence quenching in this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the photophysical properties of imidazo[1,2-a]pyridine derivatives.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of the compound.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)

  • This compound

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values in the range of 0.1 to 1.0.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for the scan (e.g., 200-600 nm).

  • Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders and run a baseline correction.

  • Sample Measurement: Replace the blank in the sample holder with the cuvette containing the most dilute sample solution. Record the absorption spectrum.

  • Repeat for all Concentrations: Repeat the measurement for all prepared dilutions.

  • Data Analysis: Determine the wavelength of maximum absorption (λ_max). To calculate the molar absorptivity (ε), plot absorbance at λ_max versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar absorptivity.

G UV-Vis Spectroscopy Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Compound B Prepare Stock Solution A->B C Perform Serial Dilutions B->C F Measure Sample Absorbance C->F D Set up Spectrophotometer E Run Baseline with Blank D->E E->F G Identify λ_max F->G H Plot Absorbance vs. Concentration G->H I Calculate Molar Absorptivity (ε) H->I

Caption: Workflow for UV-Visible absorption spectroscopy.

Steady-State Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield.

Materials:

  • Fluorometer equipped with an excitation and emission monochromator and a photomultiplier tube (PMT) detector

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

  • Spectroscopic grade solvents

  • Sample compound

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the sample and the quantum yield standard in the appropriate solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically at the λ_max of the compound). Set the excitation and emission slit widths (e.g., 5 nm).

  • Blank Measurement: Record the emission spectrum of the pure solvent to check for background fluorescence.

  • Sample Measurement: Record the emission spectrum of the sample solution over a wavelength range that covers the expected emission.

  • Standard Measurement: Without changing the instrument settings, record the emission spectrum of the quantum yield standard.

  • Quantum Yield Calculation: The fluorescence quantum yield (Φ_F) is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

For this compound, it is expected that the integrated fluorescence intensity (I_sample) will be negligible, resulting in a quantum yield close to zero.

Relevance in Drug Development

The imidazo[1,2-a]pyridine scaffold is of high interest in drug discovery due to its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][5] The lack of fluorescence in the 2-(2-nitrophenyl) derivative is a critical piece of information. For instance, if this compound is a hit in a primary screen, researchers should not plan for follow-up assays that rely on its intrinsic fluorescence.

Conversely, the nitro group can be chemically reduced to an amino group.[9] This transformation would likely "turn on" the fluorescence, as amino groups are generally electron-donating and can enhance emission. This chemical conversion offers a potential strategy for developing "pro-fluorophore" probes, where a non-fluorescent compound becomes fluorescent upon a specific biological or chemical trigger.

G Imidazo[1,2-a]pyridine in Drug Discovery cluster_photophysics Role of Photophysics A Imidazo[1,2-a]pyridine Scaffold B Chemical Synthesis & Library Development A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E G Fluorescent Derivatives (e.g., with -NH2, -OCH3) D->G H Non-Fluorescent Derivatives (e.g., with -NO2) D->H F Preclinical Development E->F I Bioimaging & Mechanistic Studies G->I J Pro-fluorophore Development H->J

Caption: The role of photophysical properties in the drug discovery process for imidazo[1,2-a]pyridines.

Conclusion

This compound serves as an important example of how substituent effects can profoundly modulate the photophysical properties of a promising pharmaceutical scaffold. The presence of the ortho-nitro group leads to efficient fluorescence quenching via a photo-induced electron transfer mechanism, rendering the molecule essentially non-emissive. This understanding is crucial for researchers in the field of drug development for designing cellular assays and interpreting structure-activity relationships. The provided experimental protocols offer a standardized approach for the characterization of this and other imidazo[1,2-a]pyridine derivatives.

References

Spectroscopic Analysis of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed spectroscopic information and the methodologies for its acquisition.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating straightforward comparison and reference.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton AssignmentSolvent
8.13d6.9Imidazo[1,2-a]pyridine ring HCDCl₃
8.02dd7.9, 1.2Nitrophenyl ring HCDCl₃
7.79s-Imidazo[1,2-a]pyridine ring HCDCl₃
7.76-7.61m-Imidazo[1,2-a]pyridine & Nitrophenyl ring H'sCDCl₃
7.49dd7.9, 1.2Nitrophenyl ring HCDCl₃
7.24t6.1Imidazo[1,2-a]pyridine ring HCDCl₃
6.84t6.1Imidazo[1,2-a]pyridine ring HCDCl₃
8.46d7.1Imidazo[1,2-a]pyridine ring HDMSO-d₆
8.18s-Imidazo[1,2-a]pyridine ring HDMSO-d₆
7.91d7.8Nitrophenyl ring HDMSO-d₆
7.83d7.8Nitrophenyl ring HDMSO-d₆
7.71t7.6Nitrophenyl ring HDMSO-d₆
7.56t7.6Nitrophenyl ring HDMSO-d₆
7.34s-Imidazo[1,2-a]pyridine ring HDMSO-d₆
6.79d7.0Imidazo[1,2-a]pyridine ring HDMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon AssignmentSolvent
149.8Quaternary CCDCl₃
145.6Quaternary CCDCl₃
140.7Quaternary CCDCl₃
132.3CHCDCl₃
131.8CHCDCl₃
128.8CHCDCl₃
128.0CHCDCl₃
126.1CHCDCl₃
125.7CHCDCl₃
123.9CHCDCl₃
118.2Quaternary CCDCl₃
113.2CHCDCl₃
110.9CHCDCl₃
149.3Quaternary CDMSO-d₆
145.5Quaternary CDMSO-d₆
139.9Quaternary CDMSO-d₆
136.6Quaternary CDMSO-d₆
132.4CHDMSO-d₆
130.9CHDMSO-d₆
129.2CHDMSO-d₆
127.4CHDMSO-d₆
126.7CHDMSO-d₆
124.0CHDMSO-d₆
115.6CHDMSO-d₆
115.5CHDMSO-d₆
110.9CHDMSO-d₆
Table 3: Mass Spectrometry Data

While a published mass spectrum for this compound was not found in the searched literature, the key mass spectrometry parameters can be predicted based on its chemical formula, C₁₃H₉N₃O₂.[1]

ParameterValue
Molecular FormulaC₁₃H₉N₃O₂
Molecular Weight239.23 g/mol [1]
Exact Mass239.0695 g/mol [1]
Predicted [M+H]⁺240.0767 m/z
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
1640-1550C=C StretchAromatic Rings
1550-1500 & 1350-1300N-O Asymmetric & Symmetric StretchNitro Group
1300-1000C-N StretchAromatic Amine

Experimental Protocols

The following section details the generalized experimental methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is utilized for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation: Approximately 5-10 mg of the solid this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used for acquisition.

    • Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse program (e.g., zgpg30) is employed to simplify the spectrum and enhance sensitivity.

    • A spectral width of approximately 200-220 ppm is used.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

Mass Spectrometry (MS)
  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is suitable for the analysis of this compound.

  • Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (approximately 1 mg) in 1 mL of a suitable solvent like methanol or acetonitrile. This stock solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

  • Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The analysis is typically performed in positive ion mode to generate the protonated molecule [M+H]⁺.

    • Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve maximum signal intensity and stability.

    • Data is acquired over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition:

    • A background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal) is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 2-aminopyridine, 2-nitro-α-bromoacetophenone) reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms ir IR Spectroscopy (FTIR) product->ir data Data Interpretation & Structure Confirmation nmr->data ms->data ir->data

Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational set of spectroscopic data and analytical protocols for this compound. Researchers are encouraged to use this information as a starting point for their investigations and to consult the primary literature for more specific experimental details relevant to their particular research context.

References

The Structural Elucidation and Biological Significance of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential biological relevance of the heterocyclic compound 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine. While a definitive crystal structure for this specific molecule is not publicly available, this paper compiles and analyzes data from closely related analogs to infer its structural properties. This document also outlines detailed experimental protocols for its synthesis and discusses the broader biological activities associated with the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural framework allows for diverse functionalization, leading to a wide spectrum of biological activities.[1][2] This scaffold is a key component in several commercially available drugs, highlighting its therapeutic potential.[2][3] The introduction of a 2-nitrophenyl substituent is anticipated to modulate the electronic and steric properties of the core structure, potentially influencing its biological activity and interaction with molecular targets.

Synthesis of this compound

The synthesis of 2-substituted imidazo[1,2-a]pyridines can be achieved through various established synthetic routes. A common and efficient method involves the condensation reaction between a 2-aminopyridine derivative and an α-haloketone, or in the case of this compound, the reaction of 2-aminopyridine with a 2-nitro-substituted phenacyl bromide. Another prevalent method is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), which offers a one-pot synthesis approach.[1]

General Experimental Protocol for Synthesis

The following protocol describes a generalized procedure for the synthesis of 2-arylimidazo[1,2-a]pyridines, which can be adapted for this compound.

Materials:

  • 2-Aminopyridine

  • 2-Nitrobenzaldehyde

  • An isocyanide (e.g., 4-chlorophenyl isocyanide)

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

Procedure: [1]

  • A mixture of 2-aminopyridine (2.0 mmol), 2-nitrobenzaldehyde (2.2 mmol), p-toluenesulfonic acid monohydrate (0.4 mmol), and anhydrous Na₂SO₄ (200 mg) in methanol (10 mL) is stirred under a nitrogen atmosphere for one hour at 50 °C.

  • A solution of the isocyanide (2.0 mmol) in methanol (2 mL) is then added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired this compound derivative.

Crystallographic Data of Related Imidazo[1,2-a]pyridine Derivatives

While the specific crystal structure of this compound is not available, the crystallographic data of analogous compounds provide valuable insights into the expected molecular geometry and packing. The following table summarizes key crystallographic parameters for related imidazo[1,2-a]pyridine derivatives.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Dihedral Angle (imidazo[1,2-a]pyridine & phenyl ring) (°)Ref.
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylateMonoclinicP2₁/c8.189(4)15.821(8)11.884(6)90105.380(8)9056.21(2)[4]
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amineMonoclinicP2₁/c15.5457(9)7.9576(4)14.8698(7)90103.111(4)9026.69(9)[5]
N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amineMonoclinicP2₁/n10.1555(5)12.3392(6)14.1627(7)90104.225(4)9031.35(10)[5]

Based on this data, this compound is expected to crystallize in a monoclinic system. The dihedral angle between the imidazo[1,2-a]pyridine core and the 2-nitrophenyl ring will be a key conformational feature, influenced by steric hindrance from the nitro group.

Biological Activities of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a versatile pharmacophore, with derivatives exhibiting a broad range of biological activities.[2][3]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[1][6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Antimycobacterial Activity

Certain imidazo[1,2-a]pyridine analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[7][8] Some derivatives are known to target enzymes crucial for the bacterium's survival, such as the enoyl acyl carrier protein reductase (InhA).[7]

Other Biological Activities

Derivatives of imidazo[1,2-a]pyridine have also been investigated for their antiviral, antiprotozoal, antimicrobial, and anti-inflammatory properties.[1][2]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_activity Biological Evaluation Reactants 2-Aminopyridine + 2-Nitrobenzaldehyde + Isocyanide Reaction Three-Component Reaction (e.g., GBB-3CR) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS Crystal Single Crystal X-ray Diffraction Pure->Crystal Screening In vitro assays (e.g., anticancer, antimicrobial) Crystal->Screening

Caption: Synthetic and characterization workflow for this compound.

Conclusion

This compound represents an intriguing target for synthesis and biological evaluation due to the established therapeutic potential of the imidazo[1,2-a]pyridine scaffold. While its specific crystal structure remains to be determined, analysis of related compounds provides a solid foundation for understanding its likely structural characteristics. The synthetic protocols and biological activity profiles discussed herein offer a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further investigation into the precise molecular interactions and signaling pathways affected by this molecule is warranted to fully elucidate its therapeutic promise.

References

Biological Activity of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities.[1] These nitrogen-bridged compounds are foundational to several approved drugs and are extensively investigated for their therapeutic potential.[2][3] Derivatives of this core structure have demonstrated anticancer, antimicrobial, anti-inflammatory, antiviral, and other biological effects.[1][4] This technical guide focuses specifically on the biological activities of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine derivatives, a subclass that has shown particular promise as cytotoxic agents against various cancer cell lines. We will detail their synthesis, summarize their anticancer efficacy, explore their mechanisms of action, and provide key experimental protocols for their evaluation.

Synthesis of this compound Derivatives

The primary route for synthesizing the 3-amino-2-(2-nitrophenyl)imidazo[1,2-a]pyridine scaffold is the Groebke-Blackburn-Bienaymé Reaction (GBBR) , a one-pot, three-component condensation.[4][5] This acid-catalyzed reaction efficiently combines an aminopyridine, a 2-nitrobenzaldehyde, and an isocyanide to produce the desired imidazo[1,2-a]pyridine core.[5][6] Another effective method involves an iodine-catalyzed, three-component reaction at room temperature, which also provides good yields.[7]

The general workflow for the GBBR synthesis is depicted below.

GBB_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Aminopyridine Reaction Groebke-Blackburn- Bienaymé Reaction R1->Reaction R2 2-Nitrobenzaldehyde R2->Reaction R3 Isocyanide (R-NC) R3->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Product This compound Derivative Reaction->Product

Caption: Generalized workflow for the Groebke-Blackburn-Bienaymé synthesis. (Max Width: 760px)

Anticancer Activity

The most significant biological activity reported for this compound derivatives is their potent anticancer effect. Studies have demonstrated cytotoxicity against a range of cancer cell lines, including breast, colon, and melanoma.[5]

In Vitro Cytotoxicity Data

The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The data from key studies are summarized in the table below, highlighting the impact of different substituents on the core structure.

Compound IDCore StructureR Group (at C-3)Cancer Cell LineIC50 (µM)Reference
12 This compoundN-(4-chlorophenyl)amineHT-29 (Colon)4.15 ± 2.93[5]
12 This compoundN-(4-chlorophenyl)amineMCF-7 (Breast)30.88 ± 14.44[5]
12 This compoundN-(4-chlorophenyl)amineB16F10 (Melanoma)64.81 ± 15.78[5]
IP-5 Imidazo[1,2-a]pyridine (unspecified)UnspecifiedHCC1937 (Breast)45[1][8]
IP-6 Imidazo[1,2-a]pyridine (unspecified)UnspecifiedHCC1937 (Breast)47.7[1][8]

Note: The specific structures for IP-5 and IP-6 were not detailed in the provided search results, but they are part of a series of imidazo[1,2-a]pyridine derivatives investigated for anticancer activity.

Compound 12 , which features a 2-nitrophenyl group at the C-2 position and a p-chlorophenyl amine at the C-3 position, showed the highest inhibitory activity against the HT-29 colon cancer cell line.[5]

Mechanism of Action

Research into the anticancer mechanisms of imidazo[1,2-a]pyridine derivatives reveals their ability to induce cell cycle arrest and apoptosis.[1][9] One of the key pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival and proliferation.[9]

Certain imidazo[1,2-a]pyridine compounds have been shown to inhibit the Akt/mTOR pathway.[9] This inhibition leads to an upregulation of the tumor suppressor protein p53 and its downstream target, p21.[8][9] The increase in p53 and p21 levels promotes cell cycle arrest, typically at the G2/M phase, and initiates apoptosis, ultimately leading to cancer cell death.[8][9]

Signaling_Pathway cluster_pathway Anticancer Signaling Pathway cluster_arrest Anticancer Signaling Pathway Drug Imidazo[1,2-a]pyridine Derivative (e.g., IP-5) Akt Akt Drug->Akt Inhibition mTOR mTOR Akt->mTOR p53 p53 mTOR->p53 Inhibition of MDM2-mediated degradation (implied) p21 p21 p53->p21 Activation Apoptosis Apoptosis p53->Apoptosis Induction CellCycle Cell Cycle Progression p21->CellCycle Inhibition Arrest G2/M Phase Arrest p21->Arrest

Caption: Proposed mechanism of action involving the Akt/mTOR and p53 pathways. (Max Width: 760px)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following protocols are based on methods described in studies of imidazo[1,2-a]pyridine derivatives.

General Synthesis via Groebke-Blackburn-Bienaymé Reaction (GBBR)

This protocol is adapted from the synthesis of N-(4-chlorophenyl)−2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (12).[5]

  • Reactant Mixture: In a suitable flask, combine 2-aminopyridine (2.0 mmol) and 2-nitrobenzaldehyde (2.2 mmol).

  • Catalyst and Dehydrating Agent: Add p-toluenesulfonic acid monohydrate (0.4 mmol) as a catalyst and anhydrous Na2SO4 (200 mg) as a dehydrating agent.

  • Solvent and Atmosphere: Add methanol (10 mL) as the solvent. Stir the mixture under a nitrogen atmosphere.

  • Initial Reaction: Heat the mixture to 50 °C and stir for one hour to facilitate the formation of the imine intermediate.

  • Isocyanide Addition: Add 4-chlorophenyl isocyanide (2.0 mmol) to the reaction mixture.

  • Cyclization: Continue stirring at 50 °C for 24 hours to allow for the cyclization to complete.

  • Workup and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

  • Cell Seeding: Plate cancer cells (e.g., Hep-2, MCF-7) in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[1,2-a]pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Western Blot Analysis

Western blotting is used to detect the levels of specific proteins involved in signaling pathways like apoptosis and cell cycle control.[8][9]

  • Cell Lysis: Treat cancer cells with the test compound at a specified concentration (e.g., its IC50 value) for 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with primary antibodies specific for the target proteins (e.g., p-Akt, p53, p21, PARP, Cyclin B) and a loading control (e.g., Tubulin or Actin).[8][9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

  • Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression levels.

Conclusion and Future Outlook

The this compound scaffold is a valuable pharmacophore for the development of novel anticancer agents. The available data strongly support its cytotoxic activity against multiple cancer cell lines, with a mechanism that involves the induction of cell cycle arrest and apoptosis, potentially through the modulation of the Akt/mTOR and p53 signaling pathways. The Groebke-Blackburn-Bienaymé reaction provides a robust and efficient synthetic route to generate a library of these derivatives for further screening.

Future research should focus on expanding the structure-activity relationship (SAR) studies by synthesizing a wider range of derivatives with modifications at the C-3 position and on the pyridine ring. In-depth investigation into other potential biological targets and activities, such as antimicrobial or anti-inflammatory effects, is also warranted. Finally, advancing the most potent compounds to in vivo animal models will be a critical step in evaluating their true therapeutic potential.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide spectrum of biological activities. This technical guide focuses on the potential mechanisms of action of a specific derivative, 2-(2-nitrophenyl)imidazo[1,2-a]pyridine. While direct and extensive research on this particular molecule is emerging, this document synthesizes the current understanding of the broader imidazo[1,2-a]pyridine class to infer its likely biological targets and signaling pathway interactions. Drawing from studies on closely related analogs, we explore its potential as an anticancer and anti-inflammatory agent, detailing possible involvement in critical cellular pathways such as STAT3/NF-κB, PI3K/Akt/mTOR, and Wnt/β-catenin, as well as its potential for COX-2 inhibition. This guide provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades to support further research and drug development efforts.

Introduction

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2] The functionalization of the imidazo[1,2-a]pyridine core at various positions, particularly at C-2 and C-3, has been shown to be crucial for its biological efficacy.[3] This guide specifically addresses the 2-(2-nitrophenyl) substituted derivative, aiming to elucidate its potential mechanisms of action based on the established biological activities of the parent scaffold and closely related analogs.

Potential Anticancer Mechanisms of Action

The anticancer activity of imidazo[1,2-a]pyridine derivatives is a recurring theme in the scientific literature. Several key signaling pathways, often dysregulated in cancer, have been identified as potential targets for this class of compounds.

Modulation of the STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in cancer cell proliferation, survival, and inflammation. The aberrant activation of these pathways is a hallmark of many malignancies. Studies on novel imidazo[1,2-a]pyridine derivatives have demonstrated their ability to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[2][4] It is plausible that this compound could also interfere with these pathways, leading to downstream effects on cancer cell viability.

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization IKK IKK IkB IκB IKK->IkB Phosphorylation Active_NFkB Active NF-κB IkB->Active_NFkB Releases NFkB NF-κB NFkB->Active_NFkB Gene_Expression Target Gene Expression (e.g., iNOS, COX-2, Bcl-2) Active_NFkB->Gene_Expression Transcription Compound 2-(2-Nitrophenyl) imidazo[1,2-a]pyridine (Proposed) Compound->pSTAT3 Compound->Active_NFkB pSTAT3_dimer->Gene_Expression Transcription

Caption: Proposed inhibition of STAT3 and NF-κB pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a frequent event in human cancers. Several studies have reported that imidazo[1,2-a]pyridine derivatives can inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3][5][6]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation pAkt p-Akt PDK1->pAkt Phosphorylation Akt Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 2-(2-Nitrophenyl) imidazo[1,2-a]pyridine (Proposed) Compound->PI3K Compound->pAkt

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Interference with the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. Its aberrant activation is strongly associated with the development of several cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, acting downstream of GSK-3β.[1][5]

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation Degradation beta_Catenin->Degradation beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc Accumulation & Translocation Compound 2-(2-Nitrophenyl) imidazo[1,2-a]pyridine (Proposed) Compound->beta_Catenin_nuc Inhibits (downstream of GSK-3β) Target_Genes Target Gene Transcription beta_Catenin_nuc->Target_Genes Activation TCF_LEF TCF/LEF TCF_LEF->Target_Genes

Caption: Proposed inhibition of the Wnt/β-catenin pathway.

Potential Anti-inflammatory Mechanism of Action

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. Imidazo[1,2-a]pyridines have been investigated for their anti-inflammatory properties, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes.

Selective COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed at sites of inflammation and in cancerous tissues. It is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Several studies have reported the design and synthesis of imidazo[1,2-a]pyridine derivatives as potent and selective COX-2 inhibitors.[7][8][9][10]

COX2_Inhibition_Workflow Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Compound 2-(2-Nitrophenyl) imidazo[1,2-a]pyridine (Proposed) Compound->COX2

Caption: Proposed mechanism of COX-2 inhibition.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, a study on a closely related analog, N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (compound 12 in the cited literature), provides valuable insights into its potential cytotoxic activity.[11]

CompoundCell LineIC50 (µM)
N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amineMCF-7 (Breast Cancer)30.88 ± 14.44
HT-29 (Colon Cancer)4.15 ± 2.93
B16F10 (Melanoma)64.81 ± 15.78
MEF (Normal Fibroblasts)40.54 ± 4.34

Table 1: In vitro antiproliferative activity of a this compound derivative.[11]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the evaluation of imidazo[1,2-a]pyridine derivatives. These protocols can serve as a foundation for investigating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST, followed by incubation with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, β-catenin) overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) in a reaction buffer.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

While the direct mechanism of action of this compound is yet to be fully elucidated, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for predicting its biological activities. The evidence strongly suggests that this compound is likely to exhibit anticancer and anti-inflammatory properties through the modulation of key signaling pathways, including STAT3/NF-κB, PI3K/Akt/mTOR, and Wnt/β-catenin, and through the inhibition of the COX-2 enzyme. The quantitative data from a closely related analog further supports its potential as a cytotoxic agent against cancer cells. The experimental protocols outlined in this guide provide a clear roadmap for future investigations to definitively characterize the mechanism of action of this compound, thereby paving the way for its potential development as a therapeutic agent.

References

A Technical Guide to the Fluorescence Properties of Novel Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, photophysical properties, and applications of novel imidazo[1,2-a]pyridine derivatives, a class of fluorophores of significant interest in biomedical research and materials science. Their unique π-conjugated bicyclic structure gives rise to advantageous fluorescent properties, including high quantum yields and environmental sensitivity, making them ideal candidates for the development of advanced fluorescent probes and imaging agents.

Core Photophysical Properties

Imidazo[1,2-a]pyridines are a versatile scaffold whose fluorescence characteristics can be finely tuned through chemical modification. The electronic nature and position of substituents on the imidazo[1,2-a]pyridine core play a crucial role in modulating the absorption and emission spectra, as well as the fluorescence quantum yield.

Generally, these derivatives exhibit strong fluorescence, with emission maxima typically in the blue-to-green region of the visible spectrum. The introduction of electron-donating groups or the extension of the π-conjugated system often leads to a red-shift in the emission wavelength and an enhancement of the fluorescence quantum yield. Conversely, electron-withdrawing groups can sometimes lead to a decrease in fluorescence intensity. This tunability allows for the rational design of probes for specific applications.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a selection of recently developed imidazo[1,2-a]pyridine derivatives, providing a comparative overview of their fluorescence performance.

Table 1: V-Shaped bis-Imidazo[1,2-a]pyridine Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Lifetime (τ, ns)
4a CH₂Cl₂359382230.492.1
4b CH₂Cl₂360384240.512.3
4c CH₂Cl₂383450670.413.4
4d CH₂Cl₂370400300.422.2
5a CH₂Cl₂358381230.411.8
5b CH₂Cl₂359383240.442.0
5c CH₂Cl₂382453710.172.9
5d CH₂Cl₂369400310.352.0
5f DMSO361422610.201.8

Data sourced from a study on bright V-shaped bis-imidazo[1,2-a]pyridine fluorophores. The general structure involves two imidazo[1,2-a]pyridine units linked by a phenyl or pyridine bridge.[1]

Table 2: Substituted 2-Phenylimidazo[1,2-a]pyridine Derivatives

Derivative SubstituentSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
H Cyclohexane33237838800.61
H Acetonitrile33238243300.56
4'-OCH₃ Cyclohexane34438735500.70
4'-OCH₃ Acetonitrile34540246500.65
4'-N(CH₃)₂ Cyclohexane39043024000.22
4'-N(CH₃)₂ Acetonitrile40052559800.61
4'-CN Cyclohexane34038839800.45
4'-CN Acetonitrile34039242800.38

This table illustrates the effect of substituents at the 4'-position of the 2-phenyl ring on the photophysical properties.

Experimental Protocols

Synthesis of 2-Aryl-Imidazo[1,2-a]Pyridine Derivatives

A common and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone (e.g., phenacyl bromide).[1]

Materials:

  • Substituted 2-aminopyridine

  • Substituted α-bromoacetophenone

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other suitable base)

Procedure:

  • Dissolve the substituted 2-aminopyridine (1.0 eq) and the substituted α-bromoacetophenone (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aryl-imidazo[1,2-a]pyridine derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Reaction Mixture Reaction Mixture 2-Aminopyridine->Reaction Mixture alpha-Bromoacetophenone alpha-Bromoacetophenone alpha-Bromoacetophenone->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Reaction Mixture Reflux Reflux Product 2-Aryl-imidazo[1,2-a]pyridine Reflux->Product Cyclocondensation Reaction Mixture->Reflux Heat G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prepare Standard Solutions Prepare Standard Solutions Measure Absorbance (UV-Vis) Measure Absorbance (UV-Vis) Prepare Standard Solutions->Measure Absorbance (UV-Vis) Measure Fluorescence (Fluorometer) Measure Fluorescence (Fluorometer) Prepare Standard Solutions->Measure Fluorescence (Fluorometer) Prepare Sample Solutions Prepare Sample Solutions Prepare Sample Solutions->Measure Absorbance (UV-Vis) Prepare Sample Solutions->Measure Fluorescence (Fluorometer) Plot Intensity vs. Absorbance Plot Intensity vs. Absorbance Measure Absorbance (UV-Vis)->Plot Intensity vs. Absorbance Integrate Emission Spectra Integrate Emission Spectra Measure Fluorescence (Fluorometer)->Integrate Emission Spectra Integrate Emission Spectra->Plot Intensity vs. Absorbance Determine Gradients Determine Gradients Plot Intensity vs. Absorbance->Determine Gradients Calculate Quantum Yield Calculate Quantum Yield Determine Gradients->Calculate Quantum Yield G Probe Imidazo[1,2-a]pyridine Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte Analyte Metal Ion (e.g., Fe³⁺)

References

A Technical Guide to the Synthesis of Novel Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, forming the backbone of numerous therapeutic agents.[1][2][3] Its unique structural features have captivated the interest of medicinal chemists, leading to the development of a diverse array of synthetic methodologies. This technical guide provides an in-depth exploration of key synthetic strategies for novel imidazo[1,2-a]pyridine scaffolds, complete with detailed experimental protocols, comparative data, and visual representations of synthetic workflows.

Core Synthetic Strategies and Methodologies

The construction of the imidazo[1,2-a]pyridine ring system is predominantly achieved through the reaction of a 2-aminopyridine derivative with a suitable C2 synthon. Over the years, numerous variations of this fundamental approach have been developed, including multicomponent reactions, transition-metal-catalyzed couplings, and microwave-assisted syntheses. These methods offer distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) Reaction

Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé (GBB) reaction, have emerged as a powerful tool for the rapid assembly of complex molecular scaffolds from simple starting materials.[4][5][6] This one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide offers a highly efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives.

A solution of the selected 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in methanol (5 mL) is stirred at room temperature. A catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, Yb(OTf)₃, or HClO₄) is added to the mixture.[7] The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically within 8-24 hours), the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine product.[4][7]

Logical Relationship of the Groebke-Blackburn-Bienaymé Reaction

GBB_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Product 3-Aminoimidazo[1,2-a]pyridine 2-Aminopyridine->Product Aldehyde Aldehyde Aldehyde->Product Isocyanide Isocyanide Isocyanide->Product Catalyst Lewis or Brønsted Acid Catalyst->Product Solvent Methanol Solvent->Product Temperature Room Temperature Temperature->Product

Caption: Logical flow of the GBB three-component reaction.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions have proven to be highly versatile for the synthesis of imidazo[1,2-a]pyridines, enabling the formation of various substitution patterns. These methods often proceed under mild conditions and exhibit good functional group tolerance.

In a round-bottom flask, the 2-aminopyridine (1.0 mmol), α-halo ketone (1.1 mmol), and a copper catalyst such as CuI or copper silicate (5-10 mol%) are combined in a suitable solvent like ethanol or acetonitrile.[8][9] The reaction mixture is then heated to reflux and stirred for the time indicated by TLC analysis (typically 2-6 hours). After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired imidazo[1,2-a]pyridine.

Experimental Workflow for Copper-Catalyzed Synthesis

Copper_Catalyzed_Workflow start Start reactants Combine 2-Aminopyridine, α-Halo Ketone, and Copper Catalyst in Solvent start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Solvent Evaporation and Partitioning monitor->workup Reaction Complete purification Column Chromatography workup->purification product Imidazo[1,2-a]pyridine Product purification->product end End product->end

Caption: Step-by-step workflow for copper-catalyzed synthesis.

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly accelerated the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and cleaner reactions in shorter timeframes.[1][10][11] This methodology is also amenable to green chemistry principles by enabling the use of environmentally benign solvents.

A mixture of the 2-aminopyridine derivative (1 mmol) and an α-halo ketone (1.1 mmol) is suspended in water (5 mL) in a sealed microwave vessel. The reaction mixture is then subjected to microwave irradiation at a specified temperature (e.g., 100-120 °C) for a short duration (typically 10-30 minutes).[1] After cooling, the product often precipitates from the aqueous solution and can be collected by filtration. If the product is soluble, it is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize the yields of various imidazo[1,2-a]pyridine derivatives synthesized using the described methodologies.

Table 1: Yields of 3-Aminoimidazo[1,2-a]pyridines via GBB Reaction

Entry2-AminopyridineAldehydeIsocyanideYield (%)Reference
12-AminopyridineBenzaldehydetert-Butyl isocyanide85[12]
22-Amino-5-chloropyridine4-NitrobenzaldehydeCyclohexyl isocyanide78[13]
32-Aminopyridine2-NaphthaldehydeBenzyl isocyanide92[14]
42-Amino-4-methylpyridineFurfuraltert-Butyl isocyanide88[7]

Table 2: Yields of Imidazo[1,2-a]pyridines via Copper-Catalyzed Synthesis

Entry2-Aminopyridineα-Halo KetoneCatalystYield (%)Reference
12-Aminopyridine2-BromoacetophenoneCuI92[9]
22-Amino-5-bromopyridine2-Chloro-1-phenylethanoneCopper Silicate88[8]
32-AminopyridineEthyl bromopyruvateCu(OAc)₂85[15]
42-Amino-4-picoline2-Bromo-1-(4-nitrophenyl)ethanoneCuI95[9]

Table 3: Yields of Imidazo[1,2-a]pyridines via Microwave-Assisted Synthesis

Entry2-Aminopyridineα-Halo KetoneSolventYield (%)Reference
12-Aminopyridine2-BromoacetophenoneWater95[1]
22-Amino-6-methylpyridine2-Bromo-1-(4-chlorophenyl)ethanoneEthanol91[11]
32-Aminopyridine2-Bromo-1-(p-tolyl)ethanoneWater93[1]
42-Amino-5-nitropyridine2-BromoacetophenoneDMF87[10]

Signaling Pathway Involvement

Imidazo[1,2-a]pyridine derivatives have been shown to interact with a variety of biological targets, thereby modulating key signaling pathways implicated in various diseases. For instance, certain derivatives act as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these compounds can lead to an increase in intracellular cAMP/cGMP levels, which in turn activates protein kinase A (PKA) or protein kinase G (PKG), respectively. This can lead to a cascade of downstream effects, including smooth muscle relaxation and anti-inflammatory responses.

Simplified PDE Inhibition Signaling Pathway

PDE_Inhibition_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PDE Phosphodiesterase (PDE) Imidazo[1,2-a]pyridine->PDE Inhibits cAMP/cGMP Increased cAMP/cGMP Imidazo[1,2-a]pyridine->cAMP/cGMP Results in cAMP/cGMP_degradation cAMP/cGMP Degradation PDE->cAMP/cGMP_degradation Catalyzes cAMP/cGMP_degradation->cAMP/cGMP Leads to PKA/PKG Activation of PKA/PKG cAMP/cGMP->PKA/PKG Downstream_Effects Downstream Cellular Effects (e.g., Smooth Muscle Relaxation) PKA/PKG->Downstream_Effects

Caption: PDE inhibition by imidazo[1,2-a]pyridines.

Conclusion

The synthesis of novel imidazo[1,2-a]pyridine scaffolds continues to be a vibrant area of research, driven by the significant therapeutic potential of this heterocyclic system. The methodologies outlined in this guide, from efficient multicomponent reactions to rapid microwave-assisted protocols, provide a robust toolkit for medicinal chemists to generate diverse libraries of these valuable compounds for drug discovery and development. The ongoing exploration of their biological mechanisms will undoubtedly unveil new therapeutic applications for this remarkable scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Understanding the physicochemical characteristics of its derivatives is paramount for the rational design and development of novel therapeutic agents. This document collates computational data and relevant experimental findings for related compounds, alongside detailed experimental protocols for the determination of key physicochemical parameters.

Chemical Identity and Structure

IUPAC Name: this compound

Molecular Formula: C₁₃H₉N₃O₂

Canonical SMILES: C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)--INVALID-LINK--[O-]

InChI Key: DTBSXWZAGZBRTA-UHFFFAOYSA-N

Physicochemical Data

The following tables summarize the computed and available experimental physicochemical data for this compound and a closely related analogue.

Table 1: Computed Physicochemical Properties
PropertyValueSource
Molecular Weight 239.23 g/mol PubChem
XLogP3 3.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Exact Mass 239.069476538 DaPubChem
Polar Surface Area 63.1 ŲPubChem
Heavy Atom Count 18PubChem

Data corresponds to PubChem CID 59679998.

Table 2: Experimental Physicochemical Properties
PropertyValueCompoundSource
Melting Point 146-148 °C7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridineChemicalBook
Solubility No data availableThis compound-
pKa No data availableThis compound-
Crystal Structure No data availableThis compound-

Note: The provided melting point is for a methylated analogue and should be considered as an estimate for the target compound.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the condensation of 2-aminopyridine with a suitable phenacyl bromide derivative or a related reaction. The general workflow for its synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 2-Aminopyridine & 2-Nitro-α-bromoacetophenone reaction Condensation Reaction (e.g., in Ethanol, reflux) start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir FT-IR Spectroscopy product->ir mp Melting Point Determination product->mp

Caption: General workflow for the synthesis and structural characterization of this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on the analogue, a starting point could be around 125 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting point is reported as the range T1-T2.[3][4][5][6]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

  • This compound

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with the solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC.

  • The solubility is expressed in units such as mg/mL or µM.[7][8][9]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Equipment:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water-methanol) to a known concentration (e.g., 1 mM).

  • Place the solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.

  • Slowly add standardized titrant (acid or base) in small, precise increments from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[10][11][12][13]

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This technique provides the definitive three-dimensional structure of a molecule in its crystalline state.

Methodology:

  • Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Filter the solution into a clean vial, cover it loosely, and allow the solvent to evaporate slowly over several days.

    • Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a miscible anti-solvent in which the compound is insoluble. Crystals may form at the interface.

  • Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (often to 100 K) and rotated in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.[14][15][16][17]

Physicochemical Property Determination Workflow

The logical flow for experimentally determining the key physicochemical properties of a novel compound like this compound is depicted below.

G cluster_properties Property Determination cluster_data Data Output start Pure Compound This compound mp Melting Point (Capillary Method) start->mp sol Solubility (Shake-Flask) start->sol pka pKa (Potentiometric Titration) start->pka cryst Crystal Structure (X-ray Diffraction) start->cryst mp_data Melting Range (°C) mp->mp_data sol_data Solubility (mg/mL) sol->sol_data pka_data pKa Value pka->pka_data cryst_data 3D Structure, Bond Lengths, Bond Angles cryst->cryst_data

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that are recognized as privileged scaffolds in medicinal chemistry.[1] Their derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] The development of efficient and environmentally benign synthetic methodologies to access these valuable compounds is a significant focus of contemporary organic synthesis. One-pot multicomponent reactions have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[4]

These application notes provide detailed protocols for three distinct and effective one-pot methods for the synthesis of functionalized imidazo[1,2-a]pyridines: a microwave-assisted Groebke–Blackburn–Bienaymé reaction, a catalyst-free synthesis in a deep eutectic solvent, and a microwave-promoted reaction in lemon juice.

Method 1: Microwave-Assisted One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction (GBBR)

This method utilizes a microwave-assisted, one-pot, three-component Groebke–Blackburn–Bienaymé reaction (GBBR) to synthesize imidazo[1,2-a]pyridines.[2] This approach is notable for its efficiency and the ability to introduce a variety of functional groups.

Experimental Workflow

cluster_reagents Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification reagent1 2-Aminopyridine mix Mix Reagents in Solvent reagent1->mix reagent2 Aldehyde reagent2->mix reagent3 Isocyanide reagent3->mix mw Microwave Irradiation mix->mw evap Solvent Evaporation mw->evap chrom Flash Chromatography evap->chrom product Isolated Product chrom->product

Caption: Workflow for the microwave-assisted one-pot synthesis of imidazo[1,2-a]pyridines.

Quantitative Data
EntryAldehydeIsocyanideProductYield (%)
12-Azidobenzaldehydetert-Butyl isocyanide2-(tert-butyl)-3-(2-azidophenyl)imidazo[1,2-a]pyridine69
22-AzidobenzaldehydeCyclohexyl isocyanide3-(2-azidophenyl)-2-(cyclohexyl)imidazo[1,2-a]pyridine65
32-AzidobenzaldehydeBenzyl isocyanide2-benzyl-3-(2-azidophenyl)imidazo[1,2-a]pyridine58
42-Azidobenzaldehyde1-(isocyano)naphthalene3-(2-azidophenyl)-2-(naphthalen-1-yl)imidazo[1,2-a]pyridine62

Data adapted from a representative Groebke–Blackburn–Bienaymé reaction for the synthesis of azide-functionalized imidazo[1,2-a]pyridines.[5]

Experimental Protocol

Materials:

  • 2-Aminopyridine (1.0 equiv.)

  • Aldehyde (e.g., 2-azidobenzaldehyde) (1.0 equiv.)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv.)

  • Ammonium chloride (0.2 equiv.)

  • Methanol (1.0 M)

  • Microwave reactor (e.g., monomodal CEM Discover unit)[2]

  • Round-bottom flask or sealed microwave vial

  • Silica gel for flash chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a sealed microwave vial, dissolve 2-aminopyridine (1.0 equiv.), the desired aldehyde (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and ammonium chloride (0.2 equiv.) in methanol (1.0 M).[5]

  • Stir the reaction mixture at room temperature for a short period to ensure homogeneity.

  • Place the sealed vial into the microwave reactor and irradiate under the optimized conditions (e.g., specific temperature, pressure, and time as determined by initial screening).

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.[2]

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired functionalized imidazo[1,2-a]pyridine.[5]

Method 2: Catalyst-Free One-Pot Synthesis in a Deep Eutectic Solvent

This environmentally benign method describes a catalyst-free, one-pot, three-component synthesis of imidazo[1,2-a]pyridines using a deep eutectic solvent (DES) composed of urea and choline chloride.[6]

Experimental Workflow

cluster_reagents Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification reagent1 2-Aminopyridine mix Combine Reagents in DES reagent1->mix reagent2 Aromatic Aldehyde reagent2->mix reagent3 Cyclohexyl Isocyanide reagent3->mix des Urea-Choline Chloride (DES) des->mix heat Heat at 80 °C mix->heat cool Cool to Room Temperature heat->cool filter Filter and Wash cool->filter product Isolated Product filter->product

Caption: Workflow for the catalyst-free one-pot synthesis in a deep eutectic solvent.

Quantitative Data
EntryAromatic AldehydeProductTime (h)Yield (%)
1Benzaldehyde2-cyclohexyl-3-phenylimidazo[1,2-a]pyridine485
24-Chlorobenzaldehyde3-(4-chlorophenyl)-2-(cyclohexyl)imidazo[1,2-a]pyridine287
34-Methoxybenzaldehyde2-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-a]pyridine382
44-Nitrobenzaldehyde2-cyclohexyl-3-(4-nitrophenyl)imidazo[1,2-a]pyridine286

Data adapted from the catalyst-free Groebke multicomponent reaction in a deep eutectic solvent.[6]

Experimental Protocol

Materials:

  • 2-Aminopyridine

  • Aromatic aldehyde

  • Cyclohexyl isocyanide

  • Urea

  • Choline chloride

  • Round-bottom flask

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Prepare the deep eutectic solvent by mixing urea and choline chloride in a 2:1 molar ratio and heating until a homogeneous liquid is formed.

  • In a round-bottom flask, add 2-aminopyridine, the aromatic aldehyde, and cyclohexyl isocyanide to the urea-choline chloride deep eutectic solvent.

  • Heat the reaction mixture at 80 °C with stirring for the time specified in the table above (typically 2-6 hours).[6]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the deep eutectic solvent.

  • Collect the solid product by filtration and wash with water to remove the deep eutectic solvent.

  • If necessary, the product can be further purified by recrystallization.

Method 3: Microwave-Promoted One-Pot Synthesis in Lemon Juice

This green chemistry approach utilizes lemon juice as a natural acidic catalyst and solvent for the microwave-promoted one-pot synthesis of imidazo[1,2-a]pyridines from aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines.[7]

Experimental Workflow

cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Cyclocondensation cluster_workup Work-up and Purification reagent1 Aromatic Ketone mix1 Mix Ketone, NBS, and Lemon Juice reagent1->mix1 reagent2 NBS reagent2->mix1 reagent3 Lemon Juice reagent3->mix1 mw1 Microwave Irradiation (400W, 85°C) mix1->mw1 add_amino Add 2-Aminopyridine mw1->add_amino reagent4 2-Aminopyridine reagent4->add_amino mw2 Continue Microwave Irradiation add_amino->mw2 quench Pour into Ice-Cold Water mw2->quench filter Filter Solid Product quench->filter recrystal Recrystallize from Aqueous Ethanol filter->recrystal product Isolated Product recrystal->product

Caption: Workflow for the microwave-promoted one-pot synthesis in lemon juice.

Quantitative Data
EntryAromatic KetoneProductTime (min)Yield (%)
1Acetophenone2-Phenylimidazo[1,2-a]pyridine10-1292
24-Methylacetophenone2-(p-Tolyl)imidazo[1,2-a]pyridine12-1590
34-Chloroacetophenone2-(4-Chlorophenyl)imidazo[1,2-a]pyridine10-1294
44-Bromoacetophenone2-(4-Bromophenyl)imidazo[1,2-a]pyridine10-1295

Data adapted from a microwave-promoted one-pot synthesis in lemon juice.[7]

Experimental Protocol

Materials:

  • Aromatic ketone (0.005 mol)

  • N-bromosuccinimide (NBS) (0.005 mol)

  • Lemon juice (10 mL)

  • 2-Aminopyridine (0.005 mol)

  • Microwave reactor

  • Beaker or appropriate microwave vessel

  • Ice-cold water

  • Aqueous ethanol for recrystallization

Procedure:

  • In a microwave-safe vessel, mix the aromatic ketone (0.005 mol), N-bromosuccinimide (0.005 mol), and lemon juice (10 mL).[7]

  • Irradiate the mixture in a microwave at 400 W and 85°C. Monitor the formation of the α-bromoketone by TLC.

  • Once the α-bromination is complete, add 2-aminopyridine (0.005 mol) to the reaction mixture.

  • Continue to irradiate the mixture under the same microwave conditions until the reaction is complete as indicated by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid product by filtration and wash with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain the pure imidazo[1,2-a]pyridine derivative.[7]

Conclusion

The one-pot synthesis of functionalized imidazo[1,2-a]pyridines offers significant advantages in terms of efficiency, sustainability, and operational simplicity. The protocols detailed above represent a selection of modern and effective methods that can be readily implemented in a research or drug development setting. These approaches, ranging from microwave-assisted multicomponent reactions to green, catalyst-free systems, provide a versatile toolkit for the synthesis of diverse libraries of these medicinally important heterocyclic compounds.

References

Application Notes and Protocols: 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrophenyl)imidazo[1,2-a]pyridine is a non-fluorescent compound that serves as a highly effective "turn-on" fluorescent probe for the detection of nitroreductase activity. Nitroreductases are enzymes that are significantly upregulated under hypoxic conditions, a characteristic feature of solid tumors and certain pathological conditions. The probe's mechanism of action relies on the enzymatic reduction of the nitro group to a highly fluorescent amino group, providing a direct and quantifiable measure of nitroreductase activity. This makes it a valuable tool for cancer research, drug screening, and cellular imaging of hypoxia.

The core of this probe's functionality lies in the transformation of the non-fluorescent this compound to the fluorescent 2-(2-aminophenyl)imidazo[1,2-a]pyridine. The presence of the electron-withdrawing nitro group quenches the fluorescence of the imidazo[1,2-a]pyridine core. Upon reduction to an electron-donating amino group by nitroreductase, fluorescence is restored, providing a robust "off-on" signaling mechanism.

Mechanism of Action

The fundamental principle behind the use of this compound as a fluorescent probe is a nitroreductase-catalyzed reduction reaction. In the presence of a nitroreductase enzyme and a cofactor such as NADH or NADPH, the nitro group of the probe is reduced to an amino group. This conversion is the key to the fluorescence "turn-on" response.

G Probe This compound (Non-fluorescent) Product 2-(2-Aminophenyl)imidazo[1,2-a]pyridine (Fluorescent) Probe->Product Reduction NTR Nitroreductase (NTR) NTR->Product NADH NADH NADH->Product Cofactor Signal Fluorescence Signal (Turn-On) Product->Signal

Mechanism of the fluorescent probe.

Data Presentation

Photophysical Properties

The following table summarizes the key photophysical properties of the probe in its "off" and "on" states.

CompoundStateExcitation Max (λex)Emission Max (λem)Stokes ShiftQuantum Yield (Φ)
This compoundOff---~0
2-(2-Aminophenyl)imidazo[1,2-a]pyridineOn~360 nm~450 nm~90 nmModerate to High

Note: The exact photophysical data for 2-(2-Aminophenyl)imidazo[1,2-a]pyridine can vary depending on the solvent and experimental conditions. The values presented are based on typical data for amino-substituted imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Activity Assay

This protocol outlines the steps for determining nitroreductase activity in a solution-based assay using this compound.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Prep_Probe Prepare Probe Stock Solution (10 mM in DMSO) Add_Components Add Buffer, NADH, and Probe to a 96-well plate Prep_Probe->Add_Components Prep_NADH Prepare NADH Stock Solution (10 mM in Assay Buffer) Prep_NADH->Add_Components Prep_Enzyme Prepare Nitroreductase Solution Initiate_Reaction Add Nitroreductase to initiate the reaction Prep_Enzyme->Initiate_Reaction Prep_Buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) Prep_Buffer->Add_Components Add_Components->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (λex = 360 nm, λem = 450 nm) at different time points Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence Intensity vs. Time Measure_Fluorescence->Plot_Data Calculate_Rate Calculate Initial Reaction Rate Plot_Data->Calculate_Rate

Workflow for in vitro nitroreductase assay.

Materials:

  • This compound

  • Nitroreductase enzyme (e.g., from E. coli)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of NADH in Assay Buffer.

    • Prepare a working solution of nitroreductase in Assay Buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer to a final volume of 200 µL.

      • NADH stock solution to a final concentration of 200 µM.

      • Probe stock solution to a final concentration of 10 µM.

    • Include control wells:

      • Negative control 1: All components except the nitroreductase enzyme.

      • Negative control 2: All components except NADH.

  • Initiation and Measurement:

    • Initiate the reaction by adding the nitroreductase solution to the wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at time intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity as a function of time.

    • The initial rate of the reaction is proportional to the nitroreductase activity and can be determined from the slope of the linear portion of the curve.

Protocol 2: Cellular Imaging of Hypoxia

This protocol provides a general guideline for imaging hypoxia in cultured cells using this compound.

G cluster_cell_culture Cell Culture cluster_hypoxia_induction Hypoxia Induction cluster_probe_loading Probe Loading cluster_imaging Imaging Seed_Cells Seed cells on a glass-bottom dish Culture_Cells Culture cells to desired confluency Seed_Cells->Culture_Cells Induce_Hypoxia Induce hypoxia (e.g., 1% O2) in a hypoxia chamber Culture_Cells->Induce_Hypoxia Normoxia_Control Maintain control cells under normoxic conditions (21% O2) Culture_Cells->Normoxia_Control Load_Probe Incubate cells with the probe (e.g., 10 µM) for 1-2 hours Induce_Hypoxia->Load_Probe Normoxia_Control->Load_Probe Wash_Cells Wash cells with PBS Load_Probe->Wash_Cells Image_Cells Image cells using a fluorescence microscope (DAPI channel settings) Wash_Cells->Image_Cells

Workflow for cellular imaging of hypoxia.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Glass-bottom imaging dishes or plates

  • Hypoxia chamber or incubator with O2 control

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a DAPI filter set (or similar UV excitation and blue emission filters)

Procedure:

  • Cell Seeding:

    • Seed the cells on a glass-bottom imaging dish at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Induction of Hypoxia:

    • Place the experimental dishes in a hypoxia chamber and reduce the oxygen level to the desired concentration (e.g., 1% O2).

    • Maintain a control set of dishes under normoxic conditions (21% O2).

    • Incubate the cells under these conditions for a sufficient time to induce nitroreductase expression (typically 12-24 hours).

  • Probe Loading:

    • Prepare a working solution of the this compound probe in cell culture medium at a final concentration of 5-10 µM.

    • Remove the medium from the cells and add the probe-containing medium.

    • Incubate the cells for 1-2 hours at 37°C under their respective hypoxic or normoxic conditions.

  • Imaging:

    • After incubation, gently wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh culture medium or PBS to the dish for imaging.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength around 360 nm and collect the emission around 450 nm (a standard DAPI filter set is often suitable).

    • Compare the fluorescence intensity between the cells cultured under hypoxic and normoxic conditions. A significant increase in fluorescence intensity in the hypoxic cells indicates the presence of nitroreductase activity.

Troubleshooting

IssuePossible CauseSolution
No or low fluorescence signal in the in vitro assay Inactive enzymeUse a fresh batch of nitroreductase or test its activity with a known substrate.
Insufficient NADHEnsure the final concentration of NADH is adequate (typically 100-500 µM).
Incorrect buffer pHOptimize the pH of the assay buffer for the specific nitroreductase being used.
High background fluorescence in cellular imaging Incomplete removal of excess probeIncrease the number and duration of the washing steps with PBS.
Autofluorescence of cells or mediumImage a control sample of cells without the probe to determine the level of autofluorescence.
No difference in fluorescence between normoxic and hypoxic cells Insufficient induction of nitroreductaseIncrease the duration of hypoxic incubation or use a lower oxygen concentration.
Cell line does not express sufficient nitroreductaseUse a cell line known to upregulate nitroreductase under hypoxia or transfect the cells with a nitroreductase-expressing plasmid.

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses).

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • Dispose of all chemical waste according to institutional guidelines.

These application notes and protocols provide a comprehensive guide for utilizing this compound as a fluorescent probe for the detection of nitroreductase activity and imaging of hypoxia. The provided information should enable researchers to effectively incorporate this valuable tool into their studies.

Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology. Their unique photophysical properties, including strong fluorescence and good photostability, make them promising candidates for the development of fluorescent probes for bioimaging. This document provides detailed application notes and protocols for the use of imidazo[1,2-a]pyridine derivatives in cancer cell imaging, with a focus on their application as mitochondrial probes and their interplay with key cellular signaling pathways.

Application Notes

Imidazo[1,2-a]pyridine derivatives have emerged as versatile tools in cancer research, primarily due to their utility in fluorescence imaging and their potential as therapeutic agents. Certain derivatives exhibit specific accumulation in mitochondria, the powerhouses of the cell, making them excellent probes for monitoring mitochondrial health and dynamics in cancer cells.[1][2] Alterations in mitochondrial function are a hallmark of cancer, and the ability to visualize these changes in real-time is crucial for understanding disease progression and evaluating the efficacy of novel therapies.

Beyond their imaging capabilities, some imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxic effects on cancer cells.[3][4] Mechanistic studies have revealed that these compounds can modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1][5][6] This dual functionality as both imaging agents and potential therapeutics makes them particularly valuable in drug discovery and development.

Key Features of Imidazo[1,2-a]pyridine Derivatives for Cancer Cell Imaging:
  • Mitochondrial Targeting: Many quaternized imidazo[1,2-a]pyridine derivatives possess a net positive charge, which facilitates their accumulation in the mitochondria of living cells due to the high mitochondrial membrane potential.

  • Favorable Photophysical Properties: These compounds often exhibit blue fluorescence with good quantum yields, making them suitable for detection with standard fluorescence microscopy equipment.[2]

  • Two- and Three-Photon Excitation: Some derivatives are excitable by two- or three-photon absorption, which allows for deeper tissue imaging with reduced phototoxicity and background fluorescence.[1][2]

  • Theranostic Potential: The ability of some derivatives to both image and induce therapeutic effects (e.g., upon continuous irradiation) opens up possibilities for theranostic applications.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for representative imidazo[1,2-a]pyridine derivatives used in cancer cell imaging and therapy.

Table 1: Fluorescence Properties of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Target OrganelleReference
Quaternized Imidazo[1,2-a]pyridines (general)~350~425GoodMitochondria[1][2]

Table 2: Cytotoxicity of Selected Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)45[3][4]
IP-6HCC1937 (Breast Cancer)47.7[4]
IP-7HCC1937 (Breast Cancer)79.6[4]
Compound 6A375 (Melanoma)9.7 - 44.6[7]
Compound 6HeLa (Cervical Cancer)9.7 - 44.6[7]
Thiazole derivative 12A375 (Melanoma)0.14[8]
Thiazole derivative 12HeLa (Cervical Cancer)0.21[8]

Experimental Protocols

Protocol for Mitochondrial Imaging in Live Cancer Cells

This protocol describes the use of a generic quaternized imidazo[1,2-a]pyridine derivative for staining mitochondria in live cancer cells.

Materials:

  • Quaternized imidazo[1,2-a]pyridine derivative (e.g., 1 mM stock in DMSO)

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI filter for blue fluorescence)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment. Incubate overnight at 37°C with 5% CO2.

  • Probe Preparation: Prepare a working solution of the imidazo[1,2-a]pyridine probe by diluting the 1 mM stock solution in pre-warmed serum-free cell culture medium to a final concentration of 25-500 nM. The optimal concentration should be determined empirically for each cell line and probe.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells. d. Incubate for 15-45 minutes at 37°C in the dark.

  • Washing: a. Remove the probe solution. b. Wash the cells twice with pre-warmed PBS or complete culture medium.

  • Imaging: a. Add fresh, pre-warmed complete culture medium to the cells. b. Immediately image the cells using a fluorescence microscope. For a probe with an emission maximum around 425 nm, a DAPI filter set is generally suitable. c. Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator for time-lapse experiments.

Protocol for Assessing Cytotoxicity using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of imidazo[1,2-a]pyridine derivatives.

Materials:

  • Imidazo[1,2-a]pyridine derivative (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete culture medium. b. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only). c. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: a. Add 100 µL of the solubilization solution to each well. b. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol for Western Blot Analysis of p53 and p21

This protocol is for analyzing the effect of imidazo[1,2-a]pyridine derivatives on the expression of key cell cycle regulatory proteins.

Materials:

  • Cancer cells treated with imidazo[1,2-a]pyridine derivative

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: a. Lyse the treated and control cells with RIPA buffer. b. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: a. Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. b. Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: a. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: a. Wash the membrane three times with TBST. b. Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Experimental Workflow for Cancer Cell Imaging

G Workflow for Cancer Cell Imaging with Imidazo[1,2-a]pyridine Probes cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells C Incubate Cells with Probe A->C B Prepare Imidazo[1,2-a]pyridine Probe Solution B->C D Wash Cells C->D E Image with Fluorescence Microscope D->E F Analyze Images for Probe Localization and Intensity E->F

Caption: A generalized workflow for live cancer cell imaging.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

G PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_pathway Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Signaling Pathway: STAT3/NF-κB Inhibition

G STAT3/NF-κB Signaling Pathway Inhibition cluster_pathway Signaling Cascade Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Inflammation Inflammation & Gene Expression pSTAT3->Inflammation translocates to nucleus NFkB NF-κB NFkB->Inflammation translocates to nucleus IkB IκB NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB IκB degradation Imidazo Imidazo[1,2-a]pyridine Derivative (MIA) Imidazo->STAT3 suppresses phosphorylation Imidazo->NFkB suppresses activity

Caption: Inhibition of the STAT3/NF-κB pathway.

References

Application Notes and Protocols: 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a summary of the in vitro biological activities of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine derivatives, with a focus on their potential as anticancer agents. The information is compiled from various studies investigating the therapeutic properties of the broader imidazo[1,2-a]pyridine scaffold.

Quantitative Data Summary

The primary derivative of interest, N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (referred to as compound 12 in the cited literature), has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Compound NameCell LineCancer TypeIC₅₀ (µM)Reference
N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (Compound 12 )HT-29Colon Carcinoma4.15 ± 2.93[1]
MCF-7Breast Adenocarcinoma30.88 ± 14.44[1]
B16F10Melanoma64.81 ± 15.78[1]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The cytotoxicity of the synthesized imidazo[1,2-a]pyridine compounds was assessed using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) reduction assay.[1][2]

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7, B16F10)[1]

  • Normal cell line (e.g., Vero, MEF) for cytotoxicity comparison[1][2]

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (as a standard drug)[2]

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the standard drug (Doxorubicin) in the culture medium. The final concentration of DMSO should not exceed 0.1%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (Doxorubicin).

    • Incubate the plates for 48 hours.[2]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Synthesis of N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine

The synthesis of the title compound involves a multi-component reaction.[1]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-aminopyridine 2-aminopyridine Reaction Mixture Reaction Mixture 2-aminopyridine->Reaction Mixture 2-nitrobenzaldehyde 2-nitrobenzaldehyde 2-nitrobenzaldehyde->Reaction Mixture 4-chlorophenyl isocyanide 4-chlorophenyl isocyanide 4-chlorophenyl isocyanide->Reaction Mixture p-toluenesulfonic acid monohydrate p-toluenesulfonic acid monohydrate p-toluenesulfonic acid monohydrate->Reaction Mixture Na2SO4 Na2SO4 Na2SO4->Reaction Mixture Methanol (MeOH) Methanol (MeOH) Methanol (MeOH)->Reaction Mixture 50 °C, 48h 50 °C, 48h 50 °C, 48h->Reaction Mixture N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine Reaction Mixture->N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine

Caption: Synthesis of the target compound.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

The following diagram outlines the key steps in determining the cytotoxic properties of the test compounds.

G start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h (Cell Attachment) cell_seeding->incubation1 treatment Treat cells with serial dilutions of compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 dissolution Dissolve formazan crystals with DMSO incubation3->dissolution read_absorbance Measure absorbance at 570 nm dissolution->read_absorbance analysis Calculate % viability and determine IC50 read_absorbance->analysis end End analysis->end

Caption: MTT assay workflow.

Broader Context and Potential Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities.[3] Derivatives have been investigated for various therapeutic applications, including:

  • Anticancer: Targeting pathways like PI3K and Wnt/β-catenin.[4][5]

  • Anti-inflammatory: Acting as selective COX-2 inhibitors.[6][7]

  • Antituberculosis: Showing activity against multidrug-resistant strains.[8]

  • Antiprotozoal: Demonstrating efficacy against Leishmania species.[9]

The nitro group present in this compound is a noteworthy feature, as nitroaromatic compounds are often investigated for their bio-reductive activation mechanisms, particularly in antimicrobial and antiprotozoal drug development.[9][10] Further in vivo studies would be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of these compounds.

References

Application Notes and Protocols: The Use of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives in Cyclooxygenase-2 (COX-2) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2). This document details the experimental protocols for in vitro COX-2 inhibition assays, summarizes key quantitative data from published studies, and illustrates the relevant biological pathways and experimental workflows.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever.[1][2][3] Selective inhibition of COX-2 over its isoform, COX-1, is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[3] The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore for the design of selective COX-2 inhibitors.[4][5] This document focuses on derivatives of this compound, which have demonstrated significant inhibitory activity against COX-2.[1][2][6]

Data Presentation

The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of various 2-(substituted-phenyl)imidazo[1,2-a]pyridine derivatives, as reported in the scientific literature. The data is presented in terms of IC50 values (the half-maximal inhibitory concentration) and the selectivity index (SI), which is the ratio of COX-1 IC50 to COX-2 IC50. A higher SI value indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Series 1 2-(4-(methylsulfonyl)phenyl)-3-(substituted)imidazo[1,2-a]pyridine>1000.07 - 0.1857 - 217[4]
Series 2 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amineNot specified0.07 - 0.3942.3 - 508.6[5]
Series 3 3-(substituted-phenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridineNot specified0.05 - 0.1351.3 - 897.1[1][2]
Derivative 5j 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridineNot specified0.05Not specified[1][2]
Derivative 5i Not specifiedNot specifiedNot specified897.19[1][2]
Derivative 6f 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridineNot specified0.07217.1[4][5]
Derivative 5n 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amineNot specified0.07508.6[5]

Note: The specific substitution patterns for each compound within a series can be found in the cited literature. The data highlights the high potency and selectivity of these derivatives for COX-2.

Experimental Protocols

The following is a generalized protocol for an in vitro COX-2 inhibition assay based on commonly used methods, such as those employing fluorescent assay kits.

In Vitro COX (Ovine or Human) Inhibition Assay

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • Test compounds (derivatives of this compound)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • 96-well microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (if using a kit) or standard laboratory protocols. Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions to the desired concentrations.

  • Enzyme and Cofactor Addition: To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the serially diluted test compounds or reference inhibitors to the respective wells. Include control wells with solvent only (for 100% activity) and wells with a known potent inhibitor (for background). Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Substrate Addition and Reaction Initiation: Add the fluorescent probe and arachidonic acid to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. Record measurements at regular intervals for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

    • Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Visualizations

Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Acts on Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Catalyzes conversion to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->COX2 Inhibits

Caption: COX-2 signaling pathway and mechanism of inhibition.

Experimental Workflow

COX2_Assay_Workflow Start Start: Prepare Reagents Add_Enzyme Add COX-1/COX-2 Enzyme and Heme to Plate Start->Add_Enzyme Add_Inhibitor Add Test Compound/ Reference Inhibitor Add_Enzyme->Add_Inhibitor Incubate Incubate at Room Temp. Add_Inhibitor->Incubate Add_Substrate Add Arachidonic Acid and Fluorescent Probe Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Analyze Analyze Data: Calculate IC50 & SI Measure->Analyze End End Analyze->End

Caption: In vitro COX-2 inhibition assay workflow.

Conclusion

Derivatives of this compound have demonstrated significant potential as selective COX-2 inhibitors. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their therapeutic potential.

References

Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its derivatives have emerged as promising candidates for anticancer therapy due to their ability to target various key pathways involved in cancer cell proliferation, survival, and migration.[1][3] This document provides a comprehensive overview of the development of imidazo[1,2-a]pyridine-based anticancer agents, including summaries of their biological activities, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanisms of Anticancer Activity

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Many derivatives target crucial kinases in cancer signaling pathways. A notable example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4] Compounds have been designed as potent PI3Kα inhibitors, with some exhibiting IC50 values in the nanomolar range and inducing apoptosis in breast cancer cell lines.[4] Other targeted kinases include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR), highlighting the versatility of this scaffold in targeting different cancer vulnerabilities.[2][5][6]

  • Tubulin Polymerization Inhibition: Several imidazo[1,2-a]pyridine derivatives act as microtubule-targeting agents by inhibiting tubulin polymerization, often by binding to the colchicine site.[7][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

  • Induction of Apoptosis: A common outcome of treatment with imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death, or apoptosis.[10][11] This can be triggered through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[10][11][12]

  • DNA Damage and Repair Inhibition: Some derivatives have been shown to induce DNA damage in cancer cells, contributing to their cytotoxic effects.[4]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
6d A549 (Lung)MTT2.8 ± 0.02[9]
6i HepG2 (Liver)MTTNot explicitly stated, but showed significant activity[10]
6b HeLa (Cervical)Not specifiedPotent antiproliferative activity[7]
6c HeLa (Cervical)Not specifiedPotent antiproliferative activity[7]
Compound 6 A375 (Melanoma)MTT9.7 - 44.6[13]
Compound 6 WM115 (Melanoma)MTT9.7 - 44.6[13]
Compound 6 HeLa (Cervical)MTT9.7 - 44.6[13]
IP-5 HCC1937 (Breast)MTT45[11][14]
IP-6 HCC1937 (Breast)MTT47.7[11][14]
IP-7 HCC1937 (Breast)MTT79.6[11][14]
12b Hep-2, HepG2, MCF-7, A375Not specifiedPromising lead with significant activity[15]

Table 2: Tubulin Polymerization Inhibition

CompoundAssayIC50 (µM)Reference
6d Tubulin Polymerization Assay3.45 ± 0.51[9]
6c Tubulin Polymerization AssayInhibited purified tubulin polymerization[7]

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A general and efficient method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone.[16][17] More advanced, one-pot, three-component reactions have also been developed, offering high yields and broad substrate scope.[15][18]

Protocol: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridines (Groebke-Blackburn-Bienaymé Three-Component Reaction) [18]

  • To a solution of 2-aminopyridine (1 mmol) and an aldehyde (1 mmol) in a suitable solvent (e.g., methanol), add an isocyanide (1 mmol).

  • The reaction mixture is stirred at room temperature or heated, depending on the specific substrates.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][11]

Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).[13]

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9][10]

Protocol: Cell Cycle Analysis

  • Treat cells with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

Annexin V-FITC and propidium iodide (PI) double staining is a common method to detect and quantify apoptotic cells.[4][9]

Protocol: Annexin V/PI Staining

  • Treat cells with the test compound for the indicated time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess the effect of compounds on protein expression levels.[11][12]

Protocol: Western Blot Analysis

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->Akt Imidazopyridine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Polymerization Polymerization Depolymerization Depolymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->Tubulin Inhibition

Caption: Mechanism of tubulin polymerization inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening HitSelection Hit Compound Selection Screening->HitSelection Mechanism Mechanism of Action Studies HitSelection->Mechanism InVivo In Vivo Efficacy (Xenograft Models) HitSelection->InVivo CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis WesternBlot Protein Expression (Western Blot) Mechanism->WesternBlot

Caption: General experimental workflow for the development of imidazo[1,2-a]pyridine anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am not getting any product, or the yield of my imidazo[1,2-a]pyridine is very low. What are the potential causes and solutions?

  • Answer: Low or no yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound. Impurities can interfere with the reaction. It is recommended to use freshly purified reagents if possible.

    • Catalyst Activity: If you are using a catalyst (e.g., copper, iodine), its activity is crucial.[1][2][3][4][5] For solid catalysts, ensure they have been stored correctly and have not been deactivated. Consider using a fresh batch of catalyst. Some reactions can also proceed catalyst-free under the right conditions.[6]

    • Reaction Temperature: The reaction temperature is a critical parameter. Some syntheses require elevated temperatures to proceed efficiently.[5][6] Conversely, excessively high temperatures can lead to decomposition of starting materials or products. It is advisable to screen a range of temperatures to find the optimum for your specific substrates.

    • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Solvents like DMF, ethanol, and even water have been successfully used.[1][2][5][7] The ideal solvent will depend on the specific reaction being performed. It is recommended to perform small-scale solvent screening experiments.

    • Atmosphere: For reactions sensitive to air or moisture, ensure you are using appropriate inert atmosphere techniques (e.g., nitrogen or argon). However, some modern procedures advantageously use air as an oxidant.[5]

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[1][2]

Issue 2: Formation of Multiple Products or Side Reactions

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity?

  • Answer: The formation of side products can complicate purification and reduce the yield of the desired imidazo[1,2-a]pyridine. Here are some strategies to enhance selectivity:

    • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of undesired byproducts.

    • Temperature Optimization: As with yield, temperature can influence selectivity. Running the reaction at a lower temperature may favor the formation of the desired product over side products, although this might require a longer reaction time.

    • Catalyst Selection: The choice of catalyst can influence the reaction pathway. For instance, different copper catalysts or the use of iodine can lead to varying degrees of selectivity.[1][4][5][7]

    • Understanding Side Reactions: Be aware of potential side reactions. For example, in some cases, self-condensation of the carbonyl compound can occur. Understanding the plausible mechanism can help in devising strategies to minimize unwanted reactions.[3][6]

Issue 3: Difficult Purification

  • Question: I am having trouble purifying my imidazo[1,2-a]pyridine product. What are some effective purification strategies?

  • Answer: Purification of imidazo[1,2-a]pyridines can sometimes be challenging due to their polarity and potential for co-elution with starting materials or byproducts.

    • Column Chromatography: This is the most common purification method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on a silica gel column.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.

    • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. An acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.

    • Automated Flash Chromatography: For more complex mixtures, automated flash chromatography systems can provide better separation and reproducibility.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

    • A1: Several methods are widely used, including the Tschitschibabin reaction (condensation of 2-aminopyridines with α-halocarbonyl compounds), multicomponent reactions (e.g., involving an aminopyridine, an aldehyde, and an isocyanide), and various metal-catalyzed cross-coupling and cyclization reactions.[9][10][11][12] Modern methods often focus on greener and more efficient catalyst systems, such as iodine or copper, and even catalyst-free approaches.[1][3][4][6]

  • Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

    • A2: The electronic nature of the substituents on both the 2-aminopyridine and the carbonyl compound can significantly influence the reaction rate and yield. Generally, electron-donating groups on the 2-aminopyridine can increase its nucleophilicity and facilitate the initial steps of the reaction. The effect on the carbonyl component can be more complex and substrate-dependent. For instance, in some reactions, acetophenones with electron-donating groups have been found to give better yields than those with electron-withdrawing groups.[1]

  • Q3: Can I run the synthesis under microwave irradiation?

    • A3: Yes, microwave-assisted synthesis has been successfully applied to the preparation of imidazo[1,2-a]pyridines. This technique can often dramatically reduce reaction times and, in some cases, improve yields.[11]

  • Q4: Are there any "green" or environmentally friendly methods for this synthesis?

    • A4: Yes, there is a growing focus on developing greener synthetic routes. This includes the use of water as a solvent, employing catalysts like molecular iodine which is more environmentally benign than some heavy metals, and developing catalyst-free reaction conditions.[1][2][3][13] Using air as the oxidant is another green chemistry approach.[5]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize optimized reaction conditions from various literature reports for the synthesis of different imidazo[1,2-a]pyridine derivatives.

Table 1: Iodine-Catalyzed Synthesis of 3-Hydroxy-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-enone [1][2]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-NeatUltrasound20
2-WaterUltrasound20
3I₂ (20)WaterUltrasound196
4I₂ (20)EthanolUltrasound185
5I₂ (20)MethanolUltrasound180
6I₂ (10)WaterUltrasound182

Table 2: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins [5]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuBr (10)DMF801290
2CuCl (10)DMF801285
3CuI (10)DMF801282
4Cu(OAc)₂ (10)DMF801275
5CuBr (10)DMSO801288
6CuBr (10)Toluene801265

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives [1][2]

  • To a mixture of 2-aminopyridine (1 mmol), acetophenone (1 mmol), and dimedone (1 mmol) in water (5 mL), add molecular iodine (20 mol%).

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the solid product, wash with water, and dry to afford the pure product.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins [5]

  • To a screw-capped tube, add 2-aminopyridine (0.5 mmol), the nitroolefin (0.6 mmol), CuBr (0.05 mmol), and DMF (2 mL).

  • Stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reagents Starting Materials (2-Aminopyridine, Carbonyl Compound) mixing Reaction Setup (Solvent, Catalyst) reagents->mixing reaction Reaction (Heating, Stirring, Time) mixing->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring In-process control workup Work-up (Quenching, Extraction) reaction->workup monitoring->reaction purification Purification (Column Chromatography, Crystallization) workup->purification product Pure Imidazo[1,2-a]pyridine purification->product

Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.

troubleshooting_flowchart start Low/No Yield Issue check_reagents Check Reagent Purity? start->check_reagents purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents No check_catalyst Check Catalyst Activity? check_reagents->check_catalyst Yes purify_reagents->check_catalyst replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst No optimize_temp Optimize Temperature? check_catalyst->optimize_temp Yes replace_catalyst->optimize_temp screen_temps Screen Temperatures optimize_temp->screen_temps Yes optimize_solvent Optimize Solvent? optimize_temp->optimize_solvent No screen_temps->optimize_solvent screen_solvents Screen Solvents optimize_solvent->screen_solvents Yes increase_time Increase Reaction Time? optimize_solvent->increase_time No screen_solvents->increase_time monitor_longer Monitor for Longer Duration increase_time->monitor_longer Yes success Yield Improved increase_time->success No monitor_longer->success

Caption: Troubleshooting flowchart for low yield issues.

reaction_mechanism cluster_0 General Reaction Pathway node1 2-Aminopyridine + α-Haloketone node2 N-Alkylation Intermediate node1->node2 Sₙ2 node3 Intramolecular Cyclization node2->node3 Condensation node4 Dehydration node3->node4 node5 Imidazo[1,2-a]pyridine node4->node5

Caption: Simplified reaction pathway for imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Synthesis of C2-Functionalized Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of C2-functionalized imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the C2-functionalization of imidazo[1,2-a]pyridines so challenging?

The primary challenge lies in the inherent electronic properties of the imidazo[1,2-a]pyridine ring system. The C3 position is more electron-rich and thus more susceptible to electrophilic attack and many radical reactions, making it the kinetically favored site for functionalization.[1][2] Activating the C2-H bond for functionalization is difficult due to its relative passivity towards electrophilic attack.[1][2]

Q2: What are the common side products when attempting C2-functionalization?

The most common side product is the corresponding C3-functionalized isomer. Depending on the reaction conditions, you might also observe poly-functionalization or reactions on the pyridine ring.

Q3: Are there any commercially available drugs that are C2-functionalized imidazo[1,2-a]pyridines?

Yes, Zolimidine and Miroprofen are two examples of commercial drugs that feature a functionalized imidazo[1,2-a]pyridine core at the C2 position, highlighting the medicinal importance of achieving this substitution pattern.[2]

Q4: What are the general strategies to promote C2-selectivity?

Strategies to achieve C2-selectivity often involve:

  • Directed C-H activation: Using a directing group to guide a metal catalyst to the C2 position.

  • Lithiation/Metalation: Deprotonation at C2 with a strong base to form an organometallic intermediate, which can then react with an electrophile.

  • Specific Catalytic Systems: Employing catalyst and ligand combinations that sterically or electronically favor C2-functionalization.

  • Substrate Control: The substituents already present on the imidazo[1,2-a]pyridine ring can influence the regioselectivity.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of C2-functionalized imidazo[1,2-a]pyridines.

Problem 1: Low or No Conversion to the Desired C2-Product

Possible Causes & Solutions:

  • Incorrect Catalyst or Ligand: The choice of catalyst and ligand is crucial for C-H activation. For palladium-catalyzed C2-arylation, phosphine-free systems or specific phosphine ligands might be required.

    • Troubleshooting Step: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., phosphines, N-heterocyclic carbenes).

  • Insufficiently Strong Base: For lithiation/metalation strategies, the base must be strong enough to deprotonate the C2 position.

    • Troubleshooting Step: Switch to a stronger base (e.g., n-BuLi, s-BuLi, LDA) or use a combination of bases.

  • Inappropriate Reaction Temperature: C-H activation and lithiation reactions are often highly temperature-sensitive.

    • Troubleshooting Step: Carefully control the reaction temperature. For lithiations, temperatures are typically kept very low (-78 °C). For C-H activations, the optimal temperature may need to be determined empirically.

  • Poor Solvent Choice: The solvent can significantly impact the solubility of reagents and the stability of intermediates.

    • Troubleshooting Step: Screen different anhydrous solvents (e.g., THF, dioxane, toluene, DMF).

Problem 2: Poor Regioselectivity (Mixture of C2 and C3 Isomers)

Possible Causes & Solutions:

  • Dominance of Electronic Effects: The inherent reactivity of C3 is overriding the desired C2-functionalization pathway.

    • Troubleshooting Step: If using a directing group strategy, ensure the directing group is correctly installed and the catalyst is able to coordinate effectively. For metal-catalyzed reactions, altering the ligands can influence the steric environment around the metal center, potentially favoring the more sterically accessible C2 position.

  • Radical Pathway: If the reaction has a radical component, it will likely favor the C3 position.

    • Troubleshooting Step: Add a radical scavenger to test for a radical mechanism. If confirmed, reaction conditions may need to be altered to favor a non-radical pathway.

Problem 3: Difficulty in Separating C2 and C3 Isomers

Possible Causes & Solutions:

  • Similar Polarity: The C2 and C3 isomers often have very similar polarities, making chromatographic separation challenging.

    • Troubleshooting Step:

      • Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes a small change in the eluent composition can significantly improve separation. Using specialized stationary phases (e.g., C30 columns for reversed-phase HPLC) may also be effective.[3]

      • Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent.

      • Derivatization: If separation is intractable, consider derivatizing the mixture to introduce a functional group that alters the polarity of one isomer more than the other, facilitating easier separation. The derivatizing group can then be removed in a subsequent step.

Experimental Protocols

Palladium-Catalyzed C2-H Arylation of 2-Arylimidazo[1,2-a]pyridines (General Procedure)

This protocol is a general guideline for the direct arylation of the C2-position of an already substituted imidazo[1,2-a]pyridine, often where a directing group is present on the C2-substituent.

Materials:

  • 2-Aryl-imidazo[1,2-a]pyridine substrate

  • Aryl halide (Aryl-Br or Aryl-I)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction vessel, add the 2-aryl-imidazo[1,2-a]pyridine (1.0 eq.), the aryl halide (1.5 - 2.0 eq.), the palladium catalyst (2-10 mol%), and the base (2.0 - 3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Yields for C2 vs. C3 Functionalization under Various Conditions.

Functionalization TypeReagentsCatalyst/ConditionsPositionYield (%)Reference
TrifluoromethylationCF₃SO₂NaVisible light, AQN-2-CO₂HC349-81[4]
ArylationAryl BromidePd(OAc)₂, K₂CO₃C2Varies[5]
AminoalkylationN-aryl glycinesVisible lightC340-95[4]
ThiocyanationNH₄SCNVisible light, naphthalimideC367-93[4]
FormylationTMEDAVisible light, rose bengalC381-95[4]
SulfonamidationSulfamidesVisible light, Ir(ppy)₂(dtbbpy)PF₆C336-93[4]
AminationAzolesVisible light, acridinium, cobaloximeC369-99[4]

Note: This table primarily showcases C3-functionalization yields as these are more commonly reported with high efficiency. Data for direct C2-functionalization is often substrate-dependent and less systematically tabulated in the literature.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Imidazo[1,2-a]pyridine - Aryl Halide - Catalyst - Base inert_atm Establish Inert Atmosphere (Ar/N₂) start->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat Heat and Stir (e.g., 80-120°C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue if incomplete quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure C2-Functionalized Product purify->product

Caption: General workflow for palladium-catalyzed C2-H arylation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No C2 Product cause1 Poor Catalyst/Ligand Activity start->cause1 cause2 Incorrect Reaction Conditions (Temp, Solvent, Base) start->cause2 cause3 Substrate Deactivation start->cause3 sol1 Screen Catalysts & Ligands cause1->sol1 sol2 Optimize Temperature, Solvent, & Base cause2->sol2 sol3 Modify Substrate (e.g., add activating group) cause3->sol3 success Improved Yield sol1->success sol2->success sol3->success

Caption: Troubleshooting logic for low C2-functionalization yield.

References

Technical Support Center: Purification of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after purification.

Potential Cause Recommended Solution
Incomplete reaction: Significant amounts of starting materials (e.g., 2-aminopyridine, 2'-nitro-α-bromoacetophenone) remain in the crude product.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If the reaction has stalled, consider adjusting reaction time, temperature, or catalyst concentration.
Product loss during extraction: The product may have partial solubility in the aqueous phase during workup.Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete transfer of the product to the organic layer.
Suboptimal chromatography conditions: The chosen solvent system for column chromatography may not be ideal, leading to poor separation and product loss.Optimize the solvent system using TLC. A good starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate or dichloromethane and ethyl acetate. A spot with an Rf value of 0.2-0.3 on the TLC plate is often a good indicator for successful column separation.
Product precipitation during chromatography: The product may be poorly soluble in the chromatography eluent, causing it to precipitate on the column.If solubility is an issue, consider dry loading the crude product onto the silica gel. Alternatively, a different solvent system with higher solubilizing power for the product should be explored.
Inappropriate recrystallization solvent: The chosen solvent may be too good at dissolving the product even at low temperatures, leading to significant loss in the mother liquor.Screen for an optimal recrystallization solvent or solvent system. Ideal solvents will dissolve the compound when hot but have low solubility when cold. Ethanol is a commonly used solvent for the recrystallization of similar imidazo[1,2-a]pyridine derivatives.

Issue 2: Product is not pure after column chromatography.

Potential Cause Recommended Solution
Co-elution of impurities: An impurity may have a similar polarity to the desired product, causing it to elute at the same time.Try a different solvent system for chromatography. Changing the polarity of the eluent can alter the separation of compounds. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system may resolve the co-eluting species.
Overloading the column: Applying too much crude product to the column can lead to broad bands and poor separation.Use an appropriate amount of crude product for the size of the column. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Column channeling: Improperly packed columns can lead to channels forming in the stationary phase, resulting in poor separation.Ensure the column is packed uniformly without any air bubbles or cracks.
Product degradation on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.If degradation is suspected, neutral alumina can be used as the stationary phase, or the silica gel can be deactivated by pre-treating it with a small amount of a basic solvent like triethylamine in the eluent.

Issue 3: Difficulty in recrystallizing the product.

Potential Cause Recommended Solution
"Oiling out": The product separates as an oil instead of crystals upon cooling.This can happen if the solution is too concentrated or cools too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly. Adding a seed crystal of the pure compound can also induce crystallization.
No crystal formation: The product remains in a supersaturated solution even after cooling.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus of the solution. Adding a seed crystal can also be effective. If these methods fail, the solvent may be too good; in this case, a less polar co-solvent can be added dropwise until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
Presence of significant impurities: High levels of impurities can inhibit crystal formation.Purify the crude product by column chromatography first to remove the majority of impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most commonly employed purification techniques are silica gel column chromatography and recrystallization. Column chromatography is effective for separating the product from starting materials and side products, while recrystallization is excellent for obtaining a highly pure crystalline solid.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities include:

  • Unreacted starting materials: 2-aminopyridine and the corresponding 2-nitro-α-haloacetophenone.

  • Side-products from the synthesis: Depending on the specific synthetic route, byproducts from reactions like the Tschitschibabin reaction could be present.

  • Polymeric material: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.

  • Degradation products: The nitro group can make the compound susceptible to degradation under certain conditions (e.g., strong acid or base, high temperatures).

Q3: What is a good starting solvent system for column chromatography?

A3: A good starting point for silica gel column chromatography is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity). Another commonly used system is a mixture of dichloromethane and ethyl acetate, for instance in a 7:3 ratio. The optimal solvent system should be determined by preliminary TLC analysis of the crude reaction mixture.

Q4: What is a suitable solvent for recrystallization?

A4: Ethanol is a commonly reported solvent for the recrystallization of imidazo[1,2-a]pyridine derivatives. Other polar solvents like methanol or isopropanol, or solvent mixtures such as ethanol/water or ethyl acetate/hexanes, could also be effective. The choice of solvent should be based on the solubility profile of your specific compound.

Q5: What kind of yields and purity can I expect after purification?

A5: For closely related 2-arylimidazo[1,2-a]pyridines, reported yields after purification can range from 40% to over 90%, depending on the specific substrate and reaction conditions. Purity is typically assessed by NMR and LC-MS, with the goal of achieving >95% purity for most research applications.

Data Presentation

Table 1: Summary of Purification Parameters for 2-Arylimidazo[1,2-a]pyridines

Purification MethodStationary PhaseEluent/Solvent SystemTypical Yield RangeReference
Flash Column ChromatographySilica GelDichloromethane/Ethyl Acetate (7:3)~40%[1]
Column ChromatographySilica GelPetroleum Ether/Ethyl Acetate50-90%[2]
Recrystallization-Ethanol-[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and uniform bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial low-polarity solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent will show high solubility at high temperature and low solubility at low temperature, resulting in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once crystal growth appears to have stopped, place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude Crude Product (this compound + Impurities) Column Column Chromatography (Silica Gel) Crude->Column Primary Purification Pure_Product Pure Product (>95% Purity) Column->Pure_Product Major Fraction Impurities Impurities (Starting Materials, Side Products) Column->Impurities Other Fractions Recrystallization Recrystallization Recrystallization->Pure_Product Crystals Recrystallization->Impurities Mother Liquor Pure_Product->Recrystallization Optional Polishing Step Analysis Purity Analysis (TLC, NMR, LC-MS) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Problem Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product No_Crystals No Crystals? Start->No_Crystals Check_Reaction Check Reaction Completion Low_Yield->Check_Reaction Yes Optimize_Chromatography Optimize Chromatography (Solvent, Loading) Low_Yield->Optimize_Chromatography Yes Optimize_Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) Low_Yield->Optimize_Recrystallization Yes Impure_Product->Optimize_Chromatography Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Impure_Product->Change_Stationary_Phase Yes No_Crystals->Optimize_Recrystallization Yes Induce_Crystallization Induce Crystallization (Scratch, Seed) No_Crystals->Induce_Crystallization Yes

References

"troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the multicomponent synthesis of imidazo[1,2-a]pyridines. The focus is on the widely used Groebke-Blackburn-Bienaymé (GBB) and related isocyanide-based multicomponent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My Groebke-Blackburn-Bienaymé (GBB) reaction is giving a low yield or failing completely. What are the common causes?

Low yields in GBB reactions often stem from issues with starting materials, reaction conditions, or the catalyst. Here's a systematic approach to troubleshooting:

  • Starting Material Quality:

    • Aldehyde: Ensure the aldehyde is pure and free of carboxylic acid impurities, which can form from oxidation.

    • Isocyanide: Isocyanides can degrade upon storage. Use freshly prepared or purified isocyanides for best results. The presence of a strong, unpleasant odor is characteristic, but purity should be confirmed by analytical methods if possible.

    • 2-Aminopyridine: Check the purity of the 2-aminopyridine substrate.

  • Reaction Conditions:

    • Water Scavenging: The formation of the initial imine intermediate is a condensation reaction that releases water. This step is often reversible, and the presence of water can inhibit the reaction. Consider adding a dehydrating agent like trimethyl orthoformate.[1]

    • Temperature: While many GBB reactions proceed at room temperature, some systems require heating to overcome activation barriers. Conversely, excessive heat can lead to side product formation. Optimization of the reaction temperature is crucial. Microwave irradiation has been shown to decrease reaction times and improve yields in some cases.[2]

    • Solvent: The choice of solvent is critical. Alcohols like methanol and ethanol are commonly used and can act as co-catalysts.[3][4][5] Aprotic solvents like DMF or toluene can also be effective, depending on the specific substrates and catalyst used.[6]

  • Catalyst Issues:

    • Catalyst Choice: A variety of Lewis and Brønsted acids can catalyze the GBB reaction. Common choices include Sc(OTf)₃, Yb(OTf)₃, p-toluenesulfonic acid (p-TsOH), and ammonium chloride (NH₄Cl).[2][7][8] Iodine has also been used effectively as a catalyst.[9][10] The optimal catalyst may vary depending on the substrates.

    • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. Conversely, excessive catalyst can sometimes promote side reactions. A typical starting point is 10-20 mol%.

Below is a workflow to diagnose potential issues with your GBB reaction.

GBB_Troubleshooting cluster_conditions Condition Optimization cluster_catalyst Catalyst Evaluation start Low Yield in GBB Reaction check_reagents Verify Purity of Starting Materials (Aldehyde, Isocyanide, 2-Aminopyridine) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK check_catalyst Evaluate Catalyst System optimize_conditions->check_catalyst Conditions Optimized temp Vary Temperature optimize_conditions->temp solvent Screen Solvents (e.g., MeOH, EtOH, DMF) optimize_conditions->solvent dehydrating Add Dehydrating Agent optimize_conditions->dehydrating purification Review Purification Strategy check_catalyst->purification Catalyst OK catalyst_type Screen Catalysts (Lewis vs. Brønsted Acid) check_catalyst->catalyst_type catalyst_loading Vary Catalyst Loading check_catalyst->catalyst_loading success Improved Yield purification->success Purification Effective

Caption: A troubleshooting workflow for low-yield Groebke-Blackburn-Bienaymé reactions.

2. How do the electronic properties of my aldehyde and 2-aminopyridine affect the reaction yield?

The electronic nature of the substrates significantly influences the GBB reaction's efficiency.

  • Aldehydes: Electron-poor aromatic aldehydes (containing electron-withdrawing groups like -NO₂, -CN, or halides) are generally more reactive. The electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, facilitating the initial imine formation.

  • 2-Aminopyridines: Conversely, electron-rich 2-aminopyridines (with electron-donating groups like -CH₃ or -OCH₃) tend to give better yields. These groups increase the nucleophilicity of the pyridine nitrogen, promoting the final intramolecular cyclization step.[6]

This relationship can be visualized as follows:

Electronic_Effects cluster_aldehyde Aldehyde Reactivity cluster_aminopyridine 2-Aminopyridine Reactivity cluster_yield Reaction Outcome ewg_aldehyde Electron-Withdrawing Group (e.g., -NO2, -Cl) edg_aldehyde Electron-Donating Group (e.g., -OCH3, -CH3) high_yield Higher Yield ewg_aldehyde->high_yield Favors low_yield Lower Yield edg_aldehyde->low_yield Disfavors edg_aminopyridine Electron-Donating Group (e.g., -OCH3, -CH3) ewg_aminopyridine Electron-Withdrawing Group (e.g., -Cl, -Br) edg_aminopyridine->high_yield Favors ewg_aminopyridine->low_yield Disfavors

Caption: Influence of substrate electronic effects on GBB reaction yields.

3. I am observing multiple products or significant side reactions. What are they, and how can I suppress them?

Several side reactions can compete with the desired GBB cyclization, leading to a complex product mixture and reduced yields.

  • Formation of Regioisomers: With certain amidines, such as 2-aminopyrimidines, the formation of regioisomers can occur, complicating purification and reducing the yield of the desired product.[11][12]

  • Classic Ugi Adducts: In some cases, particularly with aliphatic aldehydes, the classic Ugi reaction product may be observed as a byproduct.[7]

  • Solvent Addition to Intermediates: The use of nucleophilic solvents like methanol can sometimes lead to the formation of side products where the solvent has added to the Schiff base intermediate. This can be mitigated by using a less nucleophilic solvent, such as trifluoroethanol.[11]

  • Reactions with Formaldehyde: The use of formaldehyde as the aldehyde component can be problematic, often resulting in low yields and multiple byproducts.[13] Using a formaldehyde surrogate may be a more effective strategy.

To suppress these side reactions, careful optimization of the catalyst, solvent, and temperature is necessary.

4. What are the best practices for purifying imidazo[1,2-a]pyridines from multicomponent reactions?

Purification of imidazo[1,2-a]pyridines from MCRs can be challenging due to the potential for similarly polar byproducts.

  • Flash Chromatography: This is the most common purification method. A careful selection of the solvent system (e.g., hexanes/ethyl acetate) is required to achieve good separation.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.

  • Salt Formation: For basic imidazo[1,2-a]pyridines, forming a salt (e.g., a sulfate salt) can facilitate purification by precipitation, followed by neutralization to recover the free base.[1]

  • Filtration: In some instances, particularly when using specific catalysts like iodine in ethanol, the product may precipitate directly from the reaction mixture, allowing for simple filtration.[10]

Data Summary Tables

Table 1: Comparison of Catalysts for the GBB Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄ClConventionalRoom Temp2482[6]
NH₄ClMicrowave600.589[6]
p-TsOHMethanolRoom Temp692[3]
Acetic AcidH₂O/DMSO252462[14]
I₂ (20 mol%)WaterRoom Temp192[9]
Yb(OTf)₃ (5 mol%)Ethanol60-78[15]

Table 2: Effect of Solvent on GBB Reaction Yield

SolventCatalystTemperature (°C)Yield (%)Reference
Toluenep-TsOHRoom Temp0[3]
Dichloromethanep-TsOHRoom Temp15[3]
Methanolp-TsOHRoom Temp92[3]
DMFCuBr8090[6]
EthanolI₂Room TempExcellent[10]

Key Experimental Protocols

General Procedure for a Catalyst Screening in a GBB Reaction:

  • To a reaction vial, add the 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), and the chosen solvent (to achieve a specified molarity, e.g., 0.5 M).

  • Add the catalyst (e.g., 10-20 mol%).

  • Add the isocyanide (1.0 equiv) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction if necessary, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry.

General Procedure for Microwave-Assisted GBB Synthesis:

  • In a microwave-safe vial, combine the 2-aminopyridine (1.0 equiv), aldehyde (1.0 equiv), isocyanide (1.0 equiv), and catalyst (e.g., NH₄Cl, 0.2 equiv) in the chosen solvent (e.g., Methanol, 1.0 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 60 °C) for the specified time (e.g., 30 minutes).[2]

  • After cooling, remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the desired imidazo[1,2-a]pyridine.

Signaling Pathways and Experimental Workflows

Groebke-Blackburn-Bienaymé Reaction Mechanism:

The GBB reaction proceeds through a well-established pathway involving the formation of an imine, followed by nucleophilic attack by the isocyanide and subsequent intramolecular cyclization.

GBB_Mechanism reagents 2-Aminopyridine + Aldehyde imine Imine Intermediate reagents->imine + H+ water - H₂O reagents->water imine->reagents - H+ nitrilium Nitrilium Intermediate imine->nitrilium + Isocyanide cyclized Cyclized Intermediate nitrilium->cyclized Intramolecular Cyclization product Imidazo[1,2-a]pyridine Product cyclized->product Tautomerization isocyanide Isocyanide catalyst H+ catalyst->reagents Catalyzes

Caption: The catalytic cycle of the Groebke-Blackburn-Bienaymé reaction.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may face during the synthesis of imidazo[1,2-a]pyridine derivatives.

Issue 1: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction

Q1: My Groebke-Blackburn-Bienaymé (GBB) three-component reaction is giving a low yield of the desired imidazo[1,2-a]pyridine. What are the common causes and how can I improve it?

A1: Low yields in the GBB reaction are frequently due to the formation of side products or incomplete conversion. Here are the primary causes and troubleshooting steps:

  • Formation of Schiff Base Intermediate as a Side Product: The initial condensation of the 2-aminoazine and the aldehyde forms a Schiff base (imine). This intermediate can sometimes be isolated as a major side product, especially if the subsequent cyclization with the isocyanide is slow.[1]

    • Solution: To drive the reaction towards the desired product, it is recommended to use a slight excess (e.g., 1.2 equivalents) of the 2-aminoazine starting material.[1] This pushes the equilibrium towards the formation of the GBB product.

  • Solvent-Related Side Products: If you are using a nucleophilic solvent, such as methanol, it can add to the intermediate Schiff base, leading to undesired byproducts and lower yields of the target molecule.[1]

    • Solution: Consider using a less nucleophilic solvent. Trifluoroethanol has been shown to suppress the formation of such solvent-adducts and can improve the yield of the desired imidazo[1,2-a]pyridine.[1]

  • Instability of the Schiff Base with Aliphatic Aldehydes: When using aliphatic aldehydes, the resulting Schiff base can be unstable, leading to lower yields of the final product.[2]

    • Solution: For reactions involving aliphatic aldehydes, careful optimization of the reaction temperature and time is crucial. It may be beneficial to use milder reaction conditions to minimize the decomposition of the Schiff base intermediate.

  • Suboptimal Catalyst or Reaction Conditions: The choice of catalyst and reaction conditions plays a significant role in the efficiency of the GBB reaction.

    • Solution: While various Lewis and Brønsted acids can be used, scandium triflate (Sc(OTf)₃) is a highly effective catalyst.[3] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.[3]

Issue 2: Side Reactions in Tschitschibabin-type Syntheses

Q2: I am performing a synthesis that involves a Tschitschibabin reaction to generate a 2-aminopyridine precursor, and I am observing significant byproduct formation. What is the likely side product and how can I minimize it?

A2: The most common side reaction in the Tschitschibabin amination of pyridines is dimerization.

  • Dimerization of the Pyridine Starting Material: The reaction conditions can promote the coupling of two pyridine molecules, leading to the formation of a bipyridine dimer.[4]

    • Solution: The ratio of the desired 2-aminopyridine to the dimer byproduct is highly dependent on the reaction pressure.[4] Conducting the reaction under a pressurized nitrogen atmosphere (e.g., 350 psi) has been shown to significantly favor the formation of the aminated product over the dimer.[4]

Issue 3: Regioselectivity Problems in the Synthesis of Substituted Imidazo[1,2-a]pyridines

Q3: My reaction is producing a mixture of regioisomers of the substituted imidazo[1,2-a]pyridine. How can I improve the regioselectivity?

A3: The formation of regioisomers can be a significant issue, particularly when using substituted 2-aminopyridines or unsymmetrical reagents.

  • Ambiguous Nucleophilicity of 2-Aminopyrimidines: In the case of 2-aminopyrimidines, both nitrogen atoms of the pyrimidine ring can potentially participate in the cyclization, leading to two different regioisomers.[3]

    • Solution: The regioselectivity can be influenced by the substitution pattern on the 2-aminopyrimidine. Careful selection of starting materials and reaction conditions is necessary. In some cases, separation of the isomers by chromatography may be required.

  • Ambiguous Cyclization with 3-Substituted 2-Aminopyridines: When using 3-substituted 2-aminopyridines in Tschitschibabin-type reactions, amination can occur at either the 2- or 6-position, leading to a mixture of isomers.

    • Solution: The ratio of 2,3- to 2,5-isomers can be influenced by the reaction conditions. For example, in the amination of 3-methylpyridine (β-picoline), conducting the reaction under a pressurized ammonia-containing gas phase can favorably alter the isomer ratio towards the 2,5-isomer.

Frequently Asked Questions (FAQs)

Q4: What are the common purification challenges when synthesizing imidazo[1,2-a]pyridine derivatives?

A4: Purification can be challenging due to the presence of structurally similar side products and unreacted starting materials.

  • Removal of Schiff Base Byproduct: The Schiff base byproduct can have similar polarity to the desired product, making chromatographic separation difficult.

    • Recommended Purification Protocol: If the Schiff base is a significant impurity, it is often easier to optimize the reaction conditions to minimize its formation (see Issue 1). If separation is necessary, careful column chromatography with a shallow solvent gradient is recommended. Monitoring the fractions by TLC and ¹H NMR is crucial to ensure clean separation.

  • Removal of Dimer Byproducts: Dimer byproducts can also be challenging to separate from the desired product.

    • Recommended Purification Protocol: Similar to the Schiff base, optimizing the reaction to suppress dimer formation is the best approach (see Issue 2). If purification is required, column chromatography is the most common method. In some cases, recrystallization may be an effective technique to obtain the pure product.

Q5: Are there any general tips for improving the success rate of imidazo[1,2-a]pyridine syntheses?

A5: Yes, here are some general recommendations:

  • Starting Material Purity: Ensure that all starting materials, especially the 2-aminoazine and aldehyde, are pure. Impurities can lead to unexpected side reactions and lower yields.

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates, particularly in metal-catalyzed reactions.

  • Reaction Monitoring: Closely monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

  • Thorough Characterization: Fully characterize your final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of reaction conditions on product yield.

Table 1: Effect of Reaction Conditions on the Tschitschibabin Amination of 4-tert-butylpyridine [4]

Reaction ConditionYield of 2-amino-4-tert-butylpyridineYield of 4,4'-di-tert-butyl-2,2'-bipyridine (Dimer)
Xylene, NaNH₂, Atmospheric Pressure11%89%
Xylene, NaNH₂, 350 psi N₂ Pressure74%26%

Table 2: Optimization of a Copper(I)-Catalyzed Synthesis of an Imidazo[1,2-a]pyridine Derivative

CatalystSolventTemperature (°C)Yield (%)
CuBrDMF80up to 90%
Other Cu(I) saltsVariousVariousLower yields

Note: This table is a generalized representation based on findings that CuBr in DMF at 80°C provides optimal yields for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.

Experimental Protocols

Protocol 1: General Procedure for the Iodine-Catalyzed Synthesis of N-(tert-butyl)-2-aryl-imidazo[1,2-a]pyridin-3-amine[5]
  • To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), 2-aminopyridine (10 mmol), tert-butyl isocyanide (10 mmol), and ethanol (20 mL).

  • Add iodine (I₂) catalyst (0.5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, an orange-yellowish precipitate will form.

  • Filter the precipitate, wash with excess ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure product.

Protocol 2: General Procedure for the Ultrasonic-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives[6]
  • In a suitable vessel, prepare a mixture of the acetophenone derivative (1.0 mmol) and iodine (20 mol%) in distilled water (4.0 mL).

  • Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.

  • Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Continue the ultrasound irradiation at room temperature for an additional 30 minutes.

  • After the reaction is complete, work up the reaction mixture as appropriate (e.g., extraction, filtration) to isolate the crude product.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

GBB_Troubleshooting Troubleshooting Logic for GBB Reaction start Low Yield in GBB Reaction check_side_products Check for Side Products (TLC, LC-MS) start->check_side_products schiff_base Schiff Base Intermediate Detected? check_side_products->schiff_base solvent_adduct Solvent Adduct Detected? check_side_products->solvent_adduct If no Schiff base low_conversion Low Conversion of Starting Materials? check_side_products->low_conversion If no other adducts schiff_base->solvent_adduct No increase_amidine Solution: Increase 2-aminoazine (1.2 eq.) schiff_base->increase_amidine Yes solvent_adduct->low_conversion No change_solvent Solution: Use Less Nucleophilic Solvent (e.g., Trifluoroethanol) solvent_adduct->change_solvent Yes optimize_catalyst Solution: Optimize Catalyst (e.g., Sc(OTf)₃) and Conditions (e.g., Microwave) low_conversion->optimize_catalyst Yes end Improved Yield increase_amidine->end change_solvent->end optimize_catalyst->end PI3K_AKT_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibition Imidazo_pyridine->AKT Inhibition Imidazo_pyridine->mTORC1 Inhibition cMet_Pathway c-Met Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Activation Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) cMet->Downstream Phosphorylation Cellular_Response Cell Growth, Proliferation, & Invasion Downstream->Cellular_Response Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->cMet Inhibition

References

Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with imidazo[1,2-a]pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine compound shows poor aqueous solubility, leading to inconsistent results in my in vitro assays. What are the initial steps I should take?

A1: Poor aqueous solubility is a common issue with heterocyclic compounds like imidazo[1,2-a]pyridines and can lead to several assay artifacts, including underestimated potency and variable data.[1][2][3] Here is a troubleshooting workflow to address this:

Initial Assessment Workflow

G A Compound Precipitation Observed in Assay B Measure Kinetic and Thermodynamic Solubility A->B C Is Solubility < 10 µM? B->C D Solubilization Strategy Needed C->D Yes E Modify Assay Conditions (e.g., add BSA, adjust DMSO%) C->E No G Proceed with Caution / Re-synthesis C->G Borderline F Re-evaluate in Optimized Assay D->F E->F

Caption: Initial workflow for troubleshooting poor compound solubility in assays.

  • Quantify Solubility: First, measure both the kinetic and thermodynamic solubility of your compound in the relevant assay buffer.[4][5][6][7]

    • Kinetic solubility is determined by adding a DMSO stock solution to the buffer and identifying the concentration at which precipitation occurs, often measured by turbidimetry.[6][7] This mimics the conditions of many in vitro assays.

    • Thermodynamic solubility is the true equilibrium solubility, measured by shaking an excess of the solid compound in the buffer for an extended period (24-72 hours).[7]

  • Modify Assay Conditions: If the compound's solubility is close to the desired assay concentration, you may be able to make minor adjustments to the assay protocol. This could include adding a small percentage of serum albumin (BSA) or carefully optimizing the final DMSO concentration.[2] However, be aware that these modifications can sometimes interfere with the assay.

  • Implement a Solubilization Strategy: If the intrinsic solubility is too low for your experimental needs, you will need to employ a more robust solubilization strategy. Common approaches include chemical modification, salt formation, or advanced formulation techniques.

Q2: I am in the early stages of lead optimization. How can I chemically modify my imidazo[1,2-a]pyridine scaffold to improve solubility?

A2: Structure-Activity Relationship (SAR) studies for imidazo[1,2-a]pyridines often involve modifications to enhance solubility and other pharmacokinetic properties.[8][9] The goal is to introduce polar functional groups without compromising the compound's potency.

Key Strategies for Chemical Modification:

  • Introduce Polar Groups: Adding polar functionalities such as sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) can increase polarity and improve aqueous solubility.[8]

  • Create Carboxamides: Conversion of a carboxylic acid intermediate to a variety of amide analogues is a common strategy. The nature of the amine used in the amide formation can be varied to fine-tune solubility and other properties.[8]

  • Balance Lipophilicity and Potency: While larger, more lipophilic groups can sometimes increase potency, they often decrease solubility.[8] It is a careful balance that must be optimized. For instance, replacing a methyl group with a more polar or ionizable group can be beneficial.

Illustrative SAR Data for Solubility Enhancement

Compound IDR Group at C3 PositioncLogPAqueous Solubility (µM)
Parent-01 -CON(CH₃)₂3.65
Analog-02 -CONH(SO₂CH₃)1.855
Analog-03 -CO-(morpholine)2.170
Analog-04 -CO-(4-pyridyl)2.540

Note: This table presents illustrative data based on principles described in the literature. Actual results will vary depending on the specific imidazo[1,2-a]pyridine core.

Troubleshooting Guides

Problem: My imidazo[1,2-a]pyridine free base has very low solubility. I want to try salt formation.

Solution: For basic compounds like many imidazo[1,2-a]pyridines, forming a salt with a pharmaceutically acceptable acid is a highly effective method to increase aqueous solubility and dissolution rate.

Workflow for Salt Screening and Selection

G A Poorly Soluble Basic Imidazo[1,2-a]pyridine C Select Counter-ions (e.g., HCl, Mesylate, Tosylate, Sulfate) A->C B In Situ Salt Screen D Measure Solubility at Different pH Values B->D C->B E Characterize Solid Forms (XRPD, DSC, TGA) D->E F Assess Physicochemical Properties (Hygroscopicity, Stability) E->F G Select Optimal Salt Form F->G

Caption: A systematic workflow for salt screening and selection.

Detailed Experimental Protocol: In Situ Salt Screening

This technique allows for a rapid assessment of potential salt forms without needing to isolate each one initially.[10][11]

  • Selection of Counter-ions: Choose a variety of pharmaceutically acceptable acids to screen (e.g., hydrochloric, methanesulfonic, sulfuric, succinic, tartaric).[12]

  • Solubility Measurement:

    • Prepare saturated solutions of the imidazo[1,2-a]pyridine free base in aqueous solutions containing a molar excess of each selected acid.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Filter the samples to remove any undissolved solids.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.[12]

  • Characterization of Residual Solids:

    • Collect the remaining solid material from each sample after equilibration.

    • Analyze the solids using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline salt form and assess its properties.[11][12]

  • Selection of Optimal Salt: Based on the solubility data and the physicochemical properties of the formed salts (e.g., crystallinity, hygroscopicity, stability), select the most promising candidates for full isolation and further characterization.[12]

Comparative Solubility of Different Salt Forms (Illustrative Data)

Compound FormSolubility in Water (mg/mL) at 25°C
Free Base< 0.01
Hydrochloride Salt5.2
Mesylate Salt15.8
Sulfate Salt8.5
Tosylate Salt2.1

Problem: Chemical modification is not an option, and salt formation did not yield a stable, soluble salt. How can I formulate my compound for in vivo studies?

Solution: Advanced formulation strategies can be employed to enhance the solubility and bioavailability of your compound. Three common and effective approaches are the use of cyclodextrins, the preparation of amorphous solid dispersions, and the development of lipid-based formulations.

Strategy 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity, which can encapsulate poorly soluble molecules, thereby increasing their apparent solubility.[13][14]

Detailed Experimental Protocol: Preparation of an Imidazo[1,2-a]pyridine-Cyclodextrin Inclusion Complex by Co-precipitation [15]

  • Cyclodextrin Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, or more soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)).

  • Dissolution: Dissolve the chosen cyclodextrin in water with continuous stirring.

  • Addition of Compound: Slowly add the imidazo[1,2-a]pyridine compound to the cyclodextrin solution.

  • Complexation: Continue stirring the mixture for 24-48 hours to allow for the formation of the inclusion complex.

  • Isolation: Collect the resulting precipitate by filtration or centrifugation.

  • Drying: Dry the collected solid to obtain the powdered inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRPD, and FTIR spectroscopy.[16][17][18][19] A successful complexation is often indicated by changes in the thermal profile, a shift from a crystalline to an amorphous pattern in the diffractogram, and alterations in the infrared spectrum of the compound.

Strategy 2: Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in an amorphous state within a polymer matrix. This high-energy, non-crystalline form can lead to significantly increased aqueous solubility and dissolution rates.[20][21][22]

Detailed Experimental Protocol: Preparation of an ASD by Spray Drying [23][24]

  • Excipient Selection: Select a suitable polymer carrier (e.g., PVP, HPMC-AS, Soluplus®) that is miscible with your compound.[25][26][27]

  • Solvent System: Identify a common solvent or solvent system that can dissolve both the imidazo[1,2-a]pyridine compound and the polymer.

  • Spray Drying:

    • Prepare a solution of the compound and polymer in the chosen solvent.

    • Atomize this solution into a hot drying gas stream in a spray dryer. The rapid evaporation of the solvent traps the compound in an amorphous state within the polymer matrix.

  • Secondary Drying: Subject the collected powder to a secondary drying process (e.g., vacuum oven) to remove any residual solvent.

  • Characterization: Verify the amorphous nature of the dispersion using XRPD (absence of crystalline peaks) and DSC (presence of a single glass transition temperature, Tg).

Strategy 3: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations consist of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[28][29]

Logical Flow for Formulation Selection

G A Poorly Soluble Imidazo[1,2-a]pyridine B Assess Compound Properties (LogP, Dose, Thermal Stability) A->B C High LogP (>4)? B->C D Thermally Stable? B->D E Consider Lipid-Based Formulation (e.g., SEDDS) C->E Yes G Consider Cyclodextrin Complexation C->G No F Consider Amorphous Solid Dispersion (ASD) D->F Yes D->G No

Caption: Decision tree for selecting an appropriate formulation strategy.

Detailed Experimental Protocol: Preparation of a SEDDS Formulation

  • Excipient Screening:

    • Determine the solubility of the imidazo[1,2-a]pyridine compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

  • Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the regions that form stable and efficient self-emulsifying systems.

  • Formulation Preparation:

    • Select the optimal ratio of excipients based on the phase diagram and the solubility of the compound.

    • Dissolve the compound in the mixture of oil, surfactant, and co-solvent, usually with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of the emulsion.

    • Measure the resulting droplet size, which should ideally be in the nanometer range for optimal performance.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Imidazo[1,2-a]Pyridine Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of imidazo[1,2-a]pyridine probes.

Troubleshooting Guide

This guide addresses common issues encountered during the development and application of imidazo[1,2-a]pyridine-based fluorescent probes.

Issue 1: Low or No Fluorescence Observed

Potential Cause Troubleshooting Steps
Inappropriate Solvent The photophysical properties of imidazo[1,2-a]pyridines are often highly sensitive to the solvent environment. A change in solvent polarity can significantly impact quantum yield. Perform a solvent screen using a range of polar and non-polar solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, THF) to identify the optimal medium for your probe.[1]
Presence of Quenching Moieties Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl) groups, on the imidazo[1,2-a]pyridine scaffold can quench fluorescence.[1][2] If your design includes such groups, consider replacing them with electron-donating groups (e.g., -NH₂, -N(CH₃)₂, -OCH₃) which are known to enhance fluorescence.[2][3]
Aggregation-Caused Quenching (ACQ) At high concentrations or in poor solvents, imidazo[1,2-a]pyridine probes can aggregate, leading to self-quenching.[4] To test for ACQ, measure the fluorescence of your probe at various concentrations. If fluorescence decreases at higher concentrations, ACQ is likely occurring. To mitigate this, work at lower concentrations or modify the probe structure to include bulky groups that hinder intermolecular interactions.
Formation of a Non-Fluorescent Twisted Intramolecular Charge Transfer (TICT) State Upon excitation, some molecules can adopt a twisted, non-planar conformation that facilitates non-radiative decay, thus quenching fluorescence.[3][5] This is often solvent-dependent. Consider modifying the molecular structure to restrict intramolecular rotation, for example, by introducing bridging groups.
Inefficient Excitation Ensure you are using the correct excitation wavelength corresponding to the absorption maximum (λ_max) of your probe. Determine the λ_max by recording the UV-Vis absorption spectrum of your compound in the desired solvent.

Issue 2: Unexpected Emission Wavelength (Color)

Potential Cause Troubleshooting Steps
Solvatochromism The emission wavelength of many imidazo[1,2-a]pyridine derivatives is sensitive to solvent polarity, a phenomenon known as solvatochromism. A red-shift (to longer wavelengths) is often observed in more polar solvents.[1][6] Characterize the emission profile of your probe in a variety of solvents to understand its solvatochromic behavior.
Excited-State Intramolecular Proton Transfer (ESIPT) Probes with an ortho-hydroxyphenyl substituent at the C2-position can undergo ESIPT, resulting in a large Stokes shift and emission at significantly longer wavelengths (a red-shift) from the keto tautomer.[3][7] If your probe has this structural motif, the observed emission is likely from the ESIPT process.
pH Sensitivity The protonation state of the imidazo[1,2-a]pyridine core or substituents can affect the electronic structure and thus the emission wavelength. Measure the fluorescence at different pH values to determine if your probe is pH-sensitive. Fluorescence may be suppressed in strongly acidic conditions.[1]

Issue 3: Poor Photostability (Photobleaching)

Potential Cause Troubleshooting Steps
Reactive Oxygen Species (ROS) Generation The excited state of the fluorophore can interact with molecular oxygen to produce ROS, which can then degrade the probe.
Inherent Molecular Instability Certain structural motifs may be more susceptible to photochemical degradation.

Frequently Asked Questions (FAQs)

Q1: How can I systematically increase the quantum yield of my imidazo[1,2-a]pyridine probe?

A1: A systematic approach involves a few key strategies:

  • Substituent Modification: Introduce electron-donating groups (e.g., methoxy, amino) onto the aromatic rings of the scaffold, as these are known to improve luminescence.[2][8] The introduction of a hydroxymethyl group at the 3-position has also been shown to enhance fluorescence intensity.[1]

  • Extend π-Conjugation: Increasing the size of the delocalized electron system, for instance by substituting with phenyl or naphthyl groups at the C2 position, can lead to higher fluorescence yields.[2][6]

  • Induce Structural Rigidity: Restricting intramolecular rotations can block non-radiative decay pathways. This can be achieved by creating a more rigid molecular structure or by working in viscous solvents or solid matrices.

  • Promote Aggregation-Induced Emission (AIE): If your probe is susceptible to ACQ, consider re-designing it to exhibit AIE. This often involves creating a twisted molecular geometry that becomes more planar and emissive upon aggregation.[9]

Q2: What is the role of an ortho-hydroxyphenyl group in modifying the fluorescence properties?

A2: An ortho-hydroxyphenyl group at the C2-position of the imidazo[1,2-a]pyridine core can lead to a process called Excited-State Intramolecular Proton Transfer (ESIPT).[3][7] Upon photoexcitation, the phenolic proton is transferred to the nitrogen atom of the imidazole ring. This creates an excited keto tautomer which then fluoresces at a significantly longer wavelength (red-shifted) compared to the original enol form. This results in an unusually large Stokes shift, which is advantageous in fluorescence imaging applications to minimize self-absorption and background interference.

Q3: My probe's fluorescence is quenched in water. How can I overcome this?

A3: Fluorescence quenching in aqueous media is a common issue, often due to aggregation (ACQ) or interactions with water molecules.[9] To address this:

  • Induce Aggregation-Induced Emission (AIE): Some imidazo[1,2-a]pyridine derivatives with a twisted geometry exhibit AIE, where fluorescence is enhanced in aqueous solutions as the molecules aggregate and intramolecular rotations are restricted.[9]

  • Improve Water Solubility: Modify the probe with water-solubilizing groups (e.g., carboxylates, sulfonates, or polyethylene glycol chains) to prevent aggregation.

  • Encapsulation: Incorporate the probe into a hydrophobic pocket of a carrier molecule like a cyclodextrin or a protein to shield it from the aqueous environment.

Q4: Can I tune the emission color of my imidazo[1,2-a]pyridine probe?

A4: Yes, the emission color can be tuned through several strategies:

  • Substituent Effects: Introducing electron-donating groups can cause a red-shift (bathochromic shift) in the emission, while electron-withdrawing groups can lead to a blue-shift (hypsochromic shift).[3]

  • Solvent Polarity: As many of these probes are solvatochromic, changing the solvent polarity can shift the emission wavelength.

  • Extended Conjugation: Increasing the π-conjugated system of the molecule generally leads to red-shifted absorption and emission.

Quantitative Data Summary

Table 1: Effect of Substituents on Fluorescence Quantum Yield (Φ_F) of selected Imidazo[1,2-a]pyridine Derivatives

Derivative Substituent(s) Solvent Φ_F Reference
Imidazo[1,2-a]pyridine-based probe--0.22 - 0.61[2]
1,3-disubstituted imidazo[1,5-a]pyridinesMethoxy groups-0.22 to 0.50[8]
Fused imidazo[1,2-a]pyridine probe--0.37[10][11]

Note: The quantum yields are highly dependent on the specific molecular structure and experimental conditions. This table provides a general overview.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol is a general method for the condensation of a 2-aminopyridine with an α-haloketone.[12][13]

Materials:

  • Substituted 2-aminopyridine (1 mmol)

  • Substituted α-bromoacetophenone (1 mmol)

  • Solvent (e.g., ethanol, or solvent-free)

  • Optional: Catalyst (e.g., Iodine)[14][15]

Procedure:

  • In a reaction vessel, combine the 2-aminopyridine and the α-bromoacetophenone.

  • If conducting a solvent-free reaction, proceed to heating. If using a solvent, add the chosen solvent (e.g., 5 mL of ethanol).

  • If using a catalyst, add it at this stage (e.g., 5 mol% Iodine).

  • Heat the reaction mixture. For conventional heating, refluxing for several hours is common. For microwave-assisted synthesis, heating at a set temperature (e.g., 60-120°C) for a shorter duration (e.g., 1-20 minutes) is typical.[6][13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure imidazo[1,2-a]pyridine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ_F) can be determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Your synthesized imidazo[1,2-a]pyridine probe

  • A fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Cuvettes (quartz for UV-Vis, fluorescence grade for fluorometer)

  • Solvent used for dissolving the probe and standard

Procedure:

  • Prepare a series of dilute solutions of both your sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

  • Calculate the slope of the linear fit for both the sample (m_sample) and the standard (m_std).

  • Calculate the quantum yield of your sample (Φ_F_sample) using the following equation:

    Φ_F_sample = Φ_F_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ_F_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Visualizations

workflow_quantum_yield_enhancement cluster_synthesis Probe Synthesis & Modification cluster_characterization Photophysical Characterization cluster_troubleshooting Troubleshooting Low Quantum Yield synthesis Synthesize Core Imidazo[1,2-a]pyridine modification Introduce Substituents (e.g., EDGs, bulky groups) synthesis->modification uv_vis Measure UV-Vis (Absorbance) modification->uv_vis fluorescence Measure Fluorescence (Emission, Quantum Yield) uv_vis->fluorescence low_qy Low Quantum Yield? fluorescence->low_qy acq Aggregation-Caused Quenching (ACQ)? low_qy->acq Yes solvent_effects Optimize Solvent low_qy->solvent_effects No end Optimized Probe low_qy->end No (High QY) acq->solvent_effects No structural_mods Structural Modifications (Induce AIE, Restrict Rotation) acq->structural_mods Yes solvent_effects->fluorescence structural_mods->synthesis

Caption: Workflow for enhancing the quantum yield of imidazo[1,2-a]pyridine probes.

signaling_pathways cluster_esipt Excited-State Intramolecular Proton Transfer (ESIPT) cluster_acq_aie Aggregation Effects cluster_acq Aggregation-Caused Quenching (ACQ) cluster_aie Aggregation-Induced Emission (AIE) enol_ground Enol Tautomer (Ground State) enol_excited Enol Tautomer (Excited State) enol_ground->enol_excited Absorption (hν) keto_excited Keto Tautomer (Excited State) enol_excited->keto_excited ESIPT (fast) keto_ground Keto Tautomer (Ground State) keto_excited->keto_ground Fluorescence (hν') (Red-shifted) monomer Monomers in Dilute Solution aggregate Aggregates in Poor Solvent/High Conc. monomer->aggregate Aggregation acq_emission Strong Emission monomer->acq_emission aie_no_emission Weak Emission monomer->aie_no_emission aggregate->monomer Dilution acq_quenched Quenched Emission aggregate->acq_quenched aie_emission Strong Emission aggregate->aie_emission

References

Validation & Comparative

A Comparative Guide to Nitroreductase Probes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine and Alternative Fluorescent Probes for the Detection of Nitroreductase Activity

Nitroreductases (NTRs) are a class of enzymes that are overexpressed in hypoxic environments, a characteristic feature of solid tumors. This upregulation makes NTRs a significant biomarker for cancer diagnosis and a target for hypoxia-activated prodrug therapies. The development of sensitive and selective probes for detecting NTR activity is crucial for advancing cancer research and drug development. This guide provides a comprehensive comparison of this compound, a potential nitroreductase probe, with established fluorescent probes, supported by experimental data and detailed protocols.

Overview of this compound

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. While the synthesis of this compound has been reported, its specific validation as a fluorescent probe for nitroreductase is not extensively documented in peer-reviewed literature. The proposed mechanism of action involves the reduction of the nitro group by nitroreductase, leading to a change in the molecule's fluorescence properties. The imidazo[1,2-a]pyridine core is known for its favorable photophysical properties, making it a promising scaffold for probe development.

Comparison of Nitroreductase Probes

To provide a clear and objective comparison, this guide evaluates several well-established fluorescent nitroreductase probes alongside the theoretical potential of this compound. The probes are categorized based on their core fluorophore structure: Coumarin-based, Cyanine-based, and BODIPY-based.

Data Presentation: Performance Metrics of Nitroreductase Probes

The following table summarizes the key performance indicators for various nitroreductase probes based on available data. This allows for a direct comparison of their sensitivity, selectivity, and photophysical properties.

Probe CategorySpecific Probe ExampleLimit of Detection (LOD)Fluorescence Fold ChangeExcitation (nm)Emission (nm)Reference
Imidazo[1,2-a]pyridine This compoundData not availableData not availableData not availableData not availableN/A
Coumarin-based Coumarin-NTR0.33 µg/mL>8-fold~405~463[1][2]
Cyanine-based Cy-NO23.4 ng/mL~80-fold~750~790[3][4]
Cyanine-based Cy5-NO₂10 ng/mL30-fold500620[5][6]
BODIPY-based BODIPY-NTR9.8 ng/mLSignificant increase~488~550[7][8]
Quinoxaline-based NTR-NO258 ng/mL30-foldNot SpecifiedNot Specified[9]

Note: The performance of fluorescent probes can be influenced by experimental conditions, including buffer composition, pH, and the specific nitroreductase enzyme used.

Experimental Protocols

Detailed methodologies are essential for the accurate validation and comparison of nitroreductase probes. Below are protocols for key experiments typically performed to validate a new nitroreductase probe.

Protocol 1: Determination of Limit of Detection (LOD)

The limit of detection is a critical parameter for assessing the sensitivity of a probe.

Materials:

  • Nitroreductase probe stock solution (e.g., in DMSO)

  • Recombinant nitroreductase enzyme (e.g., from E. coli)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (black, clear bottom for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the nitroreductase enzyme in PBS, ranging from a high concentration to zero (blank).

  • To each well of the 96-well plate, add the nitroreductase dilution.

  • Add the nitroreductase probe to each well to a final concentration typically in the low micromolar range.

  • Initiate the enzymatic reaction by adding NADH to each well to a final concentration of approximately 100-200 µM.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

  • Plot the fluorescence intensity as a function of the nitroreductase concentration.

  • The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve.[10]

Protocol 2: Evaluation of Probe Selectivity

Selectivity assays are crucial to ensure that the probe responds specifically to nitroreductase and not to other biological reductants or species.

Materials:

  • Nitroreductase probe stock solution

  • Recombinant nitroreductase enzyme

  • NADH

  • A panel of potentially interfering biological species (e.g., glutathione, cysteine, ascorbic acid, various metal ions)

  • PBS, pH 7.4

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of the various interfering species in PBS at concentrations significantly higher than that of the nitroreductase.

  • In separate wells of the microplate, add the nitroreductase probe and NADH.

  • To these wells, add either nitroreductase (positive control) or one of the interfering species. A blank well containing only the probe and NADH should also be included.

  • Incubate the plate at 37°C for the same duration as in the LOD experiment.

  • Measure the fluorescence intensity.

  • Compare the fluorescence response in the presence of nitroreductase to the responses generated by the other biological species. A highly selective probe will show a significant fluorescence change only in the presence of nitroreductase.[8]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Signaling Pathway of a Generic Nitroreductase Probe

G Probe Non-fluorescent Probe (e.g., with nitro group) Reduced_Probe Reduced Intermediate Probe->Reduced_Probe NTR NTR Nitroreductase (NTR) (Overexpressed in hypoxia) NADH NADH NADP NADP+ NADH->NADP e- donor Fluorophore Fluorescent Product (e.g., with amino group) Reduced_Probe->Fluorophore Spontaneous rearrangement Signal Fluorescence Signal Fluorophore->Signal G cluster_0 In Vitro Validation cluster_1 Cellular Imaging Synthesis Probe Synthesis & Purification Photophysical Photophysical Characterization (Abs, Em, QY) Synthesis->Photophysical LOD LOD Determination Photophysical->LOD Selectivity Selectivity Assay LOD->Selectivity Cell_Culture Cell Culture (e.g., Cancer Cells) Selectivity->Cell_Culture Hypoxia Induce Hypoxia Cell_Culture->Hypoxia Incubation Probe Incubation Hypoxia->Incubation Imaging Fluorescence Microscopy Incubation->Imaging

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. A variety of synthetic methods have been developed to access this privileged scaffold. This guide provides a comparative overview of three prominent synthetic strategies: the Ortoleva-King reaction, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and a modern green chemistry approach utilizing a copper-catalyzed A³ coupling reaction.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the selected synthesis methods, offering a clear comparison of their efficiency and reaction conditions.

Method Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Ortoleva-King Reaction 2-aminopyridine, AcetophenoneI₂, NaOH (aq)Neat (step 1), Water (step 2)110 (step 1), 100 (step 2)4 (step 1), 1 (step 2)40-60[1][2]
Groebke-Blackburn-Bienaymé 2-aminopyridine, Aldehyde, IsocyanideSc(OTf)₃MethanolRoom Temp.8up to 95%[3][4]
Green A³ Coupling 2-aminopyridine, Aldehyde, AlkyneCuSO₄, Sodium AscorbateWater (with SDS)8012up to 91%[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Ortoleva-King Reaction Protocol

This one-pot, two-step procedure involves the reaction of a 2-aminopyridine with an acetophenone in the presence of iodine, followed by base-mediated cyclization.[1][2]

Step 1: Formation of the Pyridinium Salt A mixture of 2-aminopyridine (2.3 equivalents) and the desired acetophenone (1.0 equivalent) is heated to 110 °C. To this molten mixture, iodine (1.2 equivalents) is added portion-wise over 10 minutes. The reaction mixture is then stirred at 110 °C for 4 hours. After cooling to room temperature, the solidified mixture is washed with diethyl ether to remove unreacted starting materials.

Step 2: Cyclization The crude pyridinium salt from Step 1 is suspended in a 1 M aqueous solution of sodium hydroxide. The mixture is heated to 100 °C and stirred for 1 hour. After cooling, the precipitated solid is collected by filtration, washed with water, and dried to afford the imidazo[1,2-a]pyridine product.

Groebke-Blackburn-Bienaymé (GBB) Reaction Protocol

The GBB reaction is a three-component reaction that provides rapid access to 3-aminoimidazo[1,2-a]pyridines.[3][4][6]

To a solution of the 2-aminopyridine (1.0 equivalent) and the aldehyde (1.0 equivalent) in methanol, scandium(III) triflate (10 mol%) is added. The mixture is stirred at room temperature for 20 minutes. The isocyanide (1.0 equivalent) is then added, and the reaction is stirred for an additional 8 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 3-aminoimidazo[1,2-a]pyridine.

Green Copper-Catalyzed A³ Coupling Reaction Protocol

This environmentally friendly method utilizes water as the solvent and a copper-ascorbate catalytic system.[5]

In a reaction vessel, 2-aminopyridine (1.0 equivalent), the aldehyde (1.0 equivalent), the terminal alkyne (1.2 equivalents), copper(II) sulfate (5 mol%), sodium ascorbate (10 mol%), and sodium dodecyl sulfate (SDS) (20 mol%) are combined in water. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the mechanistic pathways and workflows of the described synthetic methods.

Ortoleva_King_Reaction cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Cyclization Ketone Acetophenone Intermediate1 α-Iodoacetophenone Ketone->Intermediate1 + I₂ Aminopyridine 2-Aminopyridine PyridiniumSalt N-Phenacyl- pyridinium Salt Aminopyridine->PyridiniumSalt Iodine I₂ Intermediate1->PyridiniumSalt + 2-Aminopyridine Product Imidazo[1,2-a]pyridine PyridiniumSalt->Product + NaOH Base NaOH(aq)

Caption: Ortoleva-King reaction pathway.

GBB_Reaction Aminopyridine 2-Aminopyridine Imine Iminopyridine Intermediate Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine + Catalyst Isocyanide Isocyanide Catalyst Sc(OTf)₃ NitrileYlide Nitrile Ylide Imine->NitrileYlide + Isocyanide Cycloadduct Cycloadduct NitrileYlide->Cycloadduct Intramolecular [3+2] Cycloaddition Product 3-Aminoimidazo- [1,2-a]pyridine Cycloadduct->Product Tautomerization

Caption: Groebke-Blackburn-Bienaymé reaction mechanism.

Green_A3_Coupling cluster_reactants Reactants in Aqueous Micelles (SDS) cluster_catalysis Catalytic Cycle Aminopyridine 2-Aminopyridine Propargylamine Propargylamine Intermediate Aminopyridine->Propargylamine Aldehyde Aldehyde Aldehyde->Propargylamine Alkyne Alkyne Alkyne->Propargylamine + Cu(I) Catalyst CuSO₄ / Na-Ascorbate (in situ Cu(I)) Cyclization 5-exo-dig Cycloisomerization Propargylamine->Cyclization Cu(I) catalyzed Product Imidazo[1,2-a]pyridine Cyclization->Product Aromatization

Caption: Green A³ coupling experimental workflow.

References

A Comparative Guide to Fluorescent Probes for Hypoxia: Featuring 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and imaging of hypoxic regions in tissues is crucial for understanding disease progression and developing targeted therapies. This guide provides an objective comparison of the fluorescent probe 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine with other commercially available and widely used fluorescent probes for hypoxia.

Hypoxia, a condition of low oxygen concentration, is a hallmark of various pathological conditions, including cancer, ischemia, and chronic inflammation. Fluorescent probes offer a powerful tool for visualizing and quantifying hypoxic regions in real-time. Among the various strategies for designing hypoxia-sensitive probes, those based on the 2-nitroimidazole scaffold have gained significant attention. These probes are typically non-fluorescent and undergo bioreduction in hypoxic environments, leading to the generation of a fluorescent signal.

This guide will delve into the performance of this compound, a pro-fluorescent probe, and compare it with other notable fluorescent hypoxia probes. We will present available quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.

Mechanism of Action: The "Turn-On" Fluorescence of this compound

The hypoxia-selective activation of this compound is contingent on the presence of nitroreductase enzymes, which are overexpressed in hypoxic cells. In normoxic conditions, the nitro group on the phenyl ring effectively quenches the fluorescence of the imidazo[1,2-a]pyridine core. However, under hypoxic conditions, nitroreductases reduce the nitro group to an amino group. This conversion "turns on" the fluorescence of the molecule, allowing for the specific detection of hypoxic cells. The presence of a nitro group on the imidazo[1,2-a]pyridine ring is known to quench fluorescence, reinforcing the pro-fluorescent nature of this probe.[1]

Probe This compound (Non-fluorescent) Hypoxic_Cell Hypoxic Cell (Low Oxygen) Probe->Hypoxic_Cell Cellular Uptake Reduced_Probe 2-(2-Aminophenyl)imidazo[1,2-a]pyridine (Fluorescent) Probe->Reduced_Probe Nitroreductase-mediated Reduction Nitroreductases Nitroreductases (Overexpressed) Hypoxic_Cell->Nitroreductases Fluorescence Fluorescence Signal Reduced_Probe->Fluorescence Generates

Caption: Activation of this compound in hypoxia.

Performance Comparison of Fluorescent Hypoxia Probes

Direct head-to-head comparative studies detailing the quantitative performance of this compound against other fluorescent probes in a single report are limited. However, by compiling data from various sources, we can construct a comparative overview. It is important to note that experimental conditions can influence the observed values.

The key performance indicators for fluorescent hypoxia probes include:

  • Quantum Yield (Φ): A measure of the efficiency of fluorescence emission. Higher values are desirable.

  • Excitation/Emission Wavelengths (λex/λem): The wavelengths at which the probe absorbs and emits light. Probes in the near-infrared (NIR) region are often preferred for in vivo imaging due to deeper tissue penetration and lower autofluorescence.

  • Signal-to-Noise Ratio (S/N): The ratio of the fluorescence signal in hypoxic conditions to the background signal in normoxic conditions. A high S/N ratio indicates high specificity.

  • Oxygen Sensitivity: The range of oxygen concentrations over which the probe shows a response.

Probe NameTypeExcitation (nm)Emission (nm)Quantum Yield (Φ)Key Features & Limitations
2-(2-Aminophenyl)imidazo[1,2-a]pyridine (Activated form of the topic probe)Small MoleculeNot explicitly reported for this specific isomer. Imidazo[1,2-a]pyridines typically excite in the UV-blue range and emit in the blue-green range.[2]Not explicitly reported.Not explicitly reported.Pro-fluorescent, activated by nitroreductases. Photophysical data for the specific activated form is not readily available.
[18F]FMISO PET TracerN/AN/AN/AWell-established for PET imaging of hypoxia, but not a fluorescent probe.[3]
Image-iT™ Red Hypoxia Reagent Iridium-based phosphorescent probe~490~610Not reportedCommercially available, reversible response to oxygen.[4]
BioTracker™ 520 Green Hypoxia Dye Small MoleculeNot specified~520Not reportedCommercially available, begins to fluoresce at <5% O2.[4]
ICG-2-nitroimidazole Conjugates NIR Dye Conjugate~755-780~778-800~0.07-0.13NIR emission suitable for in vivo imaging, combines targeting moiety with a bright fluorophore.[5]

Experimental Protocols

General Workflow for Evaluating Fluorescent Hypoxia Probes

The following diagram outlines a typical experimental workflow for the validation and use of a new fluorescent hypoxia probe.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Probe Synthesis & Characterization Photophysics Photophysical Studies (Quantum Yield, λex/λem) Synthesis->Photophysics Cell_Culture Cell Culture (e.g., Cancer Cell Line) Hypoxia_Induction Induce Hypoxia (e.g., 1% O2) Cell_Culture->Hypoxia_Induction Probe_Incubation Incubate with Probe Hypoxia_Induction->Probe_Incubation Imaging Fluorescence Microscopy or Flow Cytometry Probe_Incubation->Imaging Quantification Signal Quantification (S/N Ratio) Imaging->Quantification Animal_Model Tumor Xenograft Animal Model Quantification->Animal_Model Proceed to in vivo Probe_Admin Probe Administration (e.g., i.v. injection) Animal_Model->Probe_Admin In_Vivo_Imaging In Vivo Imaging System (e.g., IVIS) Probe_Admin->In_Vivo_Imaging Ex_Vivo_Analysis Ex Vivo Tissue Analysis (Histology, IHC) In_Vivo_Imaging->Ex_Vivo_Analysis

References

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine analogs have emerged as a promising area of investigation for the development of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, presenting key experimental data, detailed methodologies, and visual representations of implicated signaling pathways to aid in ongoing research and drug discovery efforts.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected this compound analogs and related compounds from various studies. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds against different cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amineMCF-7 (Breast)30.88 ± 14.44
HT-29 (Colon)4.15 ± 2.93
B16F10 (Melanoma)64.81 ± 15.78
IP-5 (Structure not fully specified, imidazo[1,2-a]pyridine derivative)HCC1937 (Breast)45[1][2]
IP-6 (Structure not fully specified, imidazo[1,2-a]pyridine derivative)HCC1937 (Breast)47.7[1][2]
IP-7 (Structure not fully specified, imidazo[1,2-a]pyridine derivative)HCC1937 (Breast)79.6[1][2]
Compound 6 (Structure not fully specified, imidazo[1,2-a]pyridine derivative)A375 (Melanoma)~10[3]
WM115 (Melanoma)~10[3]
HeLa (Cervical)~35[3]

Note: The presented compounds are from different studies and were not tested under identical conditions. Direct comparison of IC50 values should be made with caution.

Experimental Protocols

Synthesis of N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (Compound 1)

This protocol is based on the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).

Materials:

  • 2-aminopyridine

  • 2-nitrobenzaldehyde

  • p-toluenesulfonic acid monohydrate

  • Anhydrous Na2SO4

  • Methanol (MeOH)

  • 4-chlorophenyl isocyanide

Procedure:

  • A mixture of 2-aminopyridine (2.0 mmol), 2-nitrobenzaldehyde (2.2 mmol), p-toluenesulfonic acid monohydrate (0.4 mmol), and anhydrous Na2SO4 (200 mg) in MeOH (10 mL) is stirred under a nitrogen atmosphere for one hour at 50 °C.

  • A solution of 4-chlorophenyl isocyanide (2.0 mmol) in MeOH (2 mL) is then added to the mixture.

  • The reaction mixture is stirred for 48 hours.

  • The product is then purified using appropriate chromatographic techniques.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, HCC1937)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 4,000-6,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][3]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).[1][3]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol provides a general workflow for analyzing the expression of proteins involved in signaling pathways affected by the test compounds.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells with lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p53, p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system. The expression levels of the target proteins are typically normalized to a loading control like β-actin.[1][3]

Signaling Pathways and Experimental Workflows

Studies suggest that some imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival. Some imidazo[1,2-a]pyridine analogs have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[3]

AKT_mTOR_Pathway Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog PI3K PI3K Imidazo[1,2-a]pyridine Analog->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 p-AKT p-AKT PIP3->p-AKT Activates AKT AKT p-mTOR p-mTOR p-AKT->p-mTOR Activates mTOR mTOR Cell Proliferation & Survival Cell Proliferation & Survival p-mTOR->Cell Proliferation & Survival Promotes

Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.

p53/p21-Mediated Cell Cycle Arrest and Apoptosis

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress. Activation of p53 can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest. Some imidazo[1,2-a]pyridine derivatives have been observed to increase the expression of p53 and p21, leading to cell cycle arrest and apoptosis.[1][3]

p53_p21_Pathway Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog p53 p53 Imidazo[1,2-a]pyridine Analog->p53 Induces p21 p21 p53->p21 Upregulates Apoptosis Apoptosis p53->Apoptosis Induces CDK/Cyclin Complexes CDK/Cyclin Complexes p21->CDK/Cyclin Complexes Inhibits Cell Cycle Progression Cell Cycle Progression CDK/Cyclin Complexes->Cell Cycle Progression Promotes Cell Cycle Arrest Cell Cycle Arrest

Caption: Induction of p53/p21-mediated cell cycle arrest and apoptosis by imidazo[1,2-a]pyridine analogs.

Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs as potential anticancer agents.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Reactants Reactants GBB-3CR Groebke-Blackburn-Bienaymé Three-Component Reaction Reactants->GBB-3CR Purification Purification GBB-3CR->Purification Analog Library This compound Analog Library Purification->Analog Library Cell Culture Cancer Cell Lines Analog Library->Cell Culture MTT Assay In Vitro Cytotoxicity (MTT Assay) Cell Culture->MTT Assay IC50 Determination IC50 Value Determination MTT Assay->IC50 Determination Mechanism Studies Mechanism of Action Studies (e.g., Western Blot) IC50 Determination->Mechanism Studies

Caption: A generalized workflow for the synthesis and anticancer evaluation of imidazo[1,2-a]pyridine analogs.

References

A Comparative Analysis of the Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. This guide provides an objective comparison of the performance of various imidazo[1,2-a]pyridine derivatives, supported by experimental data from recent studies. We will delve into their cytotoxic effects on different cancer cell lines, the underlying mechanisms of action involving key signaling pathways, and the structure-activity relationships that govern their efficacy.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed derivatives, offering a quantitative comparison of their potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[2]
HepG2 (Hepatocellular Carcinoma)13[2]
MCF-7 (Breast Carcinoma)11[2]
A375 (Human Skin Cancer)11[2]
Compound 9d HeLa (Cervical Cancer)10.89[3]
MCF-7 (Breast Cancer)2.35[3]
IP-5 HCC1937 (Breast Cancer)45[4]
IP-6 HCC1937 (Breast Cancer)47.7[4]
IP-7 HCC1937 (Breast Cancer)79.6[4]
IMPA-2 A549 (Non-small cell lung cancer)Not specified, but showed marked cytotoxicity[5]
IMPA-5 A549 (Non-small cell lung cancer)Not specified, but showed marked cytotoxicity[5]
IMPA-6 A549 (Non-small cell lung cancer)Not specified, but showed marked cytotoxicity[5]
IMPA-8 A549 (Non-small cell lung cancer)Not specified, but showed marked cytotoxicity[5]
IMPA-12 A549 (Non-small cell lung cancer)Not specified, but showed marked cytotoxicity[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives (typically ranging from 0 to 100 µM) for a specified period, often 48 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Western Blot Analysis for Protein Expression

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: After treatment with the imidazo[1,2-a]pyridine derivatives, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, p53, p21).[1]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and protein expression levels are normalized to a loading control such as β-actin or tubulin.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the imidazo[1,2-a]pyridine derivatives for a specified time. Both adherent and floating cells are then collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA) in the dark.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed using specialized software to generate a histogram of cell count versus DNA content. The percentages of cells in the G0/G1, S, and G2/M phases are then determined. An increase in the percentage of cells in a particular phase suggests a cell cycle arrest at that point.[1]

Mandatory Visualization

Signaling Pathway Diagram

The anticancer activity of many imidazo[1,2-a]pyridine derivatives is attributed to their ability to modulate key signaling pathways that regulate cell growth, proliferation, and survival. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK3β Akt->GSK3b inhibits p53 p53 Akt->p53 inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K inhibit Inhibitor->Akt inhibit phosphorylation

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the anticancer activity of imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow Start Synthesized Imidazo[1,2-a]pyridine Derivatives Treatment Treatment with Derivatives (Varying Concentrations) Start->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT MTT Assay (Cell Viability & IC50) Treatment->MTT FlowCytometry Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis FlowCytometry->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for anticancer activity screening of imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Substitution at the 2- and 3-positions: Modifications at these positions have been shown to significantly influence cytotoxicity. For instance, the introduction of S-alkyl/aryl moieties can enhance antiproliferative activity.[6]

  • Electron-donating vs. Electron-withdrawing groups: Studies have indicated that the presence of electron-donating groups can lead to more potent anticancer effects compared to electron-withdrawing groups.[2] For example, compound 12b, which contains an amino group (an electron-donating group), exhibited significant cytotoxicity against several cancer cell lines.[2]

  • Hybrid Molecules: The hybridization of the imidazo[1,2-a]pyridine core with other pharmacologically active motifs, such as 1,2,3-triazoles, has yielded compounds with potent anticancer activity.[3] This strategy can lead to compounds with improved binding to their molecular targets.

References

In Vitro Efficacy of Novel Imidazo[1,2-a]pyridine Derivatives as Potent and Selective COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of novel imidazo[1,2-a]pyridine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The data presented herein is compiled from recent peer-reviewed literature and offers a comparative analysis against established COX-2 inhibitors, celecoxib and rofecoxib. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation anti-inflammatory agents.

Comparative Analysis of In Vitro Inhibition Data

The following tables summarize the in vitro inhibitory activity of novel imidazo[1,2-a]pyridine derivatives against COX-1 and COX-2 enzymes. The data includes the half-maximal inhibitory concentration (IC50) and the selectivity index (SI), providing a clear comparison of potency and selectivity.

Table 1: In Vitro COX-2 and COX-1 Inhibition by Novel Imidazo[1,2-a]pyridine Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Derivative 5e 0.05[1][2]--
Derivative 5f 0.05[1][2]--
Derivative 5j 0.05[1][2]--
Derivative 5i --897.19[1][2]
Derivative 5n 0.07[3]-508.6[3]
Derivative 6f 0.07-0.18 (range for derivatives)[4]-57-217 (range for derivatives)[4]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vitro COX-2 and COX-1 Inhibition by Reference Compounds

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Celecoxib 0.055[3]13.02179.4[3]
Rofecoxib ---

Note: Data for rofecoxib's direct IC50 values were not consistently available in the reviewed literature, as many studies focus on its in vivo or ex vivo effects.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

1. In Vitro COX-1 and COX-2 Inhibition Assay (Cayman Chemical Kit)

This assay determines the inhibitory activity of compounds on purified ovine COX-1 and human recombinant COX-2.[5]

  • Principle: The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored colorimetrically at 590 nm.[5][6]

  • Procedure:

    • Purified ovine COX-1 or human recombinant COX-2 enzyme is incubated with a heme cofactor in a reaction buffer.

    • The test compound (imidazo[1,2-a]pyridine derivative or reference drug) at various concentrations is added to the enzyme mixture and pre-incubated.

    • The reaction is initiated by the addition of arachidonic acid (the substrate for the cyclooxygenase activity) and TMPD.

    • The absorbance at 590 nm is measured over time using a plate reader.

    • The rate of TMPD oxidation is calculated, and the percent inhibition by the test compound is determined relative to a vehicle control.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of the test compounds to induce cell death, providing an indication of their safety profile at the cellular level.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Human cancer cell lines (e.g., Hela, HT-29, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives or control compounds for a specified period (e.g., 48 hours).[7]

    • After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.

    • The plates are incubated for a few hours to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 (concentration that inhibits 50% of cell growth) can be determined.

Visualizations

COX-2 Signaling Pathway

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane:s->Arachidonic_Acid:n releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Inhibitors Imidazo[1,2-a]pyridines (COX-2 Inhibitors) Inhibitors->COX2 inhibits

Caption: The COX-2 signaling cascade and the inhibitory action of imidazo[1,2-a]pyridines.

Experimental Workflow for In Vitro COX-2 Inhibition Assay

Experimental_Workflow Start Start: Compound Preparation Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Start->Enzyme_Prep Incubation Incubate Enzyme with Test Compound/Control Enzyme_Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid & TMPD Incubation->Reaction Measurement Measure Absorbance at 590 nm (Colorimetric Reading) Reaction->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis End End: Data Comparison Analysis->End

Caption: A typical workflow for the in vitro evaluation of COX-2 inhibitors.

References

A Researcher's Guide to Assessing the Enzyme Cross-Reactivity of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of the novel compound 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine (NPIP). Due to the limited publicly available data on the specific enzymatic activity of NPIP, this document outlines the essential experimental protocols and data presentation strategies necessary to characterize its selectivity profile. The imidazo[1,2-a]pyridine scaffold is a well-recognized pharmacophore known to target a variety of enzymes, particularly protein kinases.[1][2][3] Therefore, a thorough assessment of NPIP's cross-reactivity is a critical step in preclinical drug development to understand its potential off-target effects and therapeutic window.

Establishing a Primary Target and Rationale for Cross-Reactivity Screening

The initial step in assessing cross-reactivity is to identify or hypothesize a primary enzymatic target for NPIP. Based on the known activities of other imidazo[1,2-a]pyridine derivatives, which have shown inhibitory effects on cyclin-dependent kinases (CDKs), Mer/Axl kinases, and platelet-derived growth factor receptor (PDGFR), it is plausible that NPIP also functions as a kinase inhibitor.[1][2][3] Therefore, a logical starting point is to screen NPIP against a panel of kinases to identify a primary target.

Once a primary target is identified (hypothetically, let's assume it is a specific kinase, "Kinase X"), a broader cross-reactivity screening against a panel of other kinases and structurally related enzymes is crucial. This helps to determine the selectivity of NPIP and predict potential side effects.

Experimental Protocols

To ensure robust and comparable data, standardized experimental protocols are essential. The following methodologies are recommended for assessing the enzymatic activity and cross-reactivity of NPIP.

IC50 Determination for Primary Target (Hypothetical Kinase X)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[4] A lower IC50 value indicates a more potent inhibitor.

Protocol:

  • Enzyme and Substrate Preparation: A purified, active form of the target enzyme (Kinase X) is required. The substrate can be the natural substrate or a surrogate peptide that is a known substrate for the enzyme.[5]

  • Assay Buffer Preparation: Prepare an appropriate assay buffer containing necessary co-factors (e.g., ATP for kinases) and additives to ensure optimal enzyme activity.[5]

  • Inhibitor Dilution Series: Prepare a serial dilution of NPIP in a suitable solvent (e.g., DMSO). A minimum of 10 concentrations should be used to generate an accurate dose-response curve.[5]

  • Enzymatic Reaction: In a microplate, combine the enzyme, substrate, and varying concentrations of NPIP. The reaction is typically initiated by the addition of ATP.

  • Detection: The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate. Common detection methods for kinase assays include luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production, or fluorescence-based assays.[6]

  • Data Analysis: The enzyme activity at each inhibitor concentration is normalized to the activity in the absence of the inhibitor (100% activity) and a no-enzyme control (0% activity). The IC50 value is then determined by fitting the data to a four-parameter logistic equation using appropriate software.[5]

Kinase Panel Screening for Cross-Reactivity

To assess the selectivity of NPIP, it should be screened against a broad panel of kinases. Several commercial services offer kinase profiling against hundreds of kinases.

Protocol:

  • Compound Submission: NPIP is submitted to a contract research organization (CRO) that provides kinase screening services.

  • Single-Dose Screening: Initially, NPIP is often screened at a single, high concentration (e.g., 1 or 10 µM) against the kinase panel to identify potential off-target interactions. The results are typically reported as the percentage of inhibition at that concentration.

  • Dose-Response Follow-up: For any kinases that show significant inhibition in the initial screen, a full dose-response curve and IC50 determination should be performed using the protocol described in section 2.1.

Data Presentation: A Comparative Analysis

Clear and concise data presentation is crucial for interpreting the cross-reactivity profile of NPIP. The following tables present hypothetical data to illustrate how the results of the proposed experiments should be summarized.

Table 1: Hypothetical Inhibitory Activity of NPIP against its Primary Target

EnzymeIC50 (nM)
Kinase X50

Table 2: Hypothetical Cross-Reactivity Profile of NPIP against a Panel of Kinases

Enzyme% Inhibition at 1 µM NPIPIC50 (nM)Selectivity Fold (IC50 Off-target / IC50 Primary Target)
Kinase X 95% 50 1
Kinase A85%2505
Kinase B60%1,20024
Kinase C25%>10,000>200
Kinase D15%>10,000>200
Kinase E5%Not Determined-

This data is purely illustrative and intended to demonstrate the format for presenting experimental results.

Visualization of Workflows and Pathways

Visual diagrams can aid in understanding the experimental processes and the potential biological context of the inhibitor's activity.

experimental_workflow cluster_discovery Primary Target Identification cluster_characterization Potency and Selectivity Profiling cluster_analysis Data Analysis and Interpretation NPIP This compound (NPIP) Kinase_Screen Broad Kinase Panel Screen (Single High Concentration) NPIP->Kinase_Screen Primary_Target Identify Primary Target (e.g., Kinase X) Kinase_Screen->Primary_Target Off_Target_Screen Select Off-Targets with Significant Inhibition Kinase_Screen->Off_Target_Screen IC50_Primary IC50 Determination for Primary Target (Kinase X) Primary_Target->IC50_Primary Selectivity_Analysis Calculate Selectivity Fold IC50_Primary->Selectivity_Analysis IC50_Off_Target IC50 Determination for Off-Target Kinases Off_Target_Screen->IC50_Off_Target IC50_Off_Target->Selectivity_Analysis Cross_Reactivity_Profile Generate Cross-Reactivity Profile Selectivity_Analysis->Cross_Reactivity_Profile

Caption: Experimental workflow for assessing NPIP cross-reactivity.

signaling_pathway cluster_upstream Upstream Signaling cluster_inhibition Point of Inhibition cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X (Primary Target) Receptor->Kinase_X Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate NPIP NPIP NPIP->Kinase_X Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Substrate->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by NPIP.

Conclusion

A comprehensive evaluation of the cross-reactivity of this compound is fundamental to its development as a potential therapeutic agent. By employing systematic experimental protocols for IC50 determination and broad kinase profiling, researchers can generate a detailed selectivity profile. This data, when presented in a clear and comparative format, will enable informed decisions regarding the continued development of NPIP, helping to de-risk its progression towards clinical evaluation. The methodologies and frameworks presented in this guide provide a robust starting point for these critical investigations.

References

A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of experimental assays. Imidazo[1,2-a]pyridine derivatives have emerged as a versatile class of fluorophores with tunable photophysical properties, making them attractive candidates for the development of probes for various biological analytes. This guide provides a comprehensive performance comparison of imidazo[1,2-a]pyridine-based fluorescent probes against other common alternatives for the detection of ferric ions (Fe³⁺), mercuric ions (Hg²⁺), and hydrogen peroxide (H₂O₂). Detailed experimental protocols and signaling pathway diagrams are included to support researchers in their experimental design and data interpretation.

Performance Benchmarking of Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key performance indicators. The following tables summarize the quantitative performance data of selected imidazo[1,2-a]pyridine probes and their alternatives.

Table 1: Comparison of Fluorescent Probes for Fe³⁺ Detection
Probe TypeProbe NameQuantum Yield (Φ)Stokes Shift (nm)Limit of Detection (LOD)Response TimeRef.
Imidazo[1,2-a]pyridine Fused Imidazopyridine 5--4.0 ppb-[1][2][3][4]
Imidazo[1,2-a]pyridine LK-178 nm6.9 x 10⁻⁸ M-
RhodamineRhodamine B-based (N-TC)----[5]
RhodamineRhB-DCT-22 nm0.0521 µMSeconds[6]
ChromoneCP Probe--0.044 µmol·L⁻¹< 1 min[7][8]
Furan-CarbonylRBFC--0.437 µM-[8]
Rhodamine-PiperonaldehydePy--1.18 x 10⁻⁸ mol/L-[8]
Table 2: Comparison of Fluorescent Probes for Hg²⁺ Detection
Probe TypeProbe NameQuantum Yield (Φ)Stokes Shift (nm)Limit of Detection (LOD)Response TimeRef.
Imidazo[1,2-a]pyridine Fused Imidazopyridine 5--1.0 ppb-[1][2][3][4]
RhodamineRhodamine-based--3.0 x 10⁻⁸ M< 60 s[9][10][11]
Fluorescein-PyridineAP--9.75 x 10⁻⁸ mol/L-[12]
NaphthalimideNI-1--8.8 x 10⁻⁸ M-[13]
Pyridine-ThiophenePAPM--9.0 x 10⁻⁸ M-[13]
Table 3: Comparison of Fluorescent Probes for H₂O₂ Detection
Probe TypeProbe NameQuantum Yield (Φ)Stokes Shift (nm)Limit of Detection (LOD)Response TimeRef.
Imidazo[1,2-a]pyridine B2---40 min[14][15][16][17]
Coumarin-BoronateCMB-50 nm0.13 µM-[18]
Near-infrared HemicyanineProbe 1->700 nm0.14 µM-[19]
2-(20-hydroxyphenyl)benzothiazoleProbe 3-162 nm--[20]
Near-infrared ratiometricProbe 7---< 200 s[20]
Naphthalimide-CoumarinProbe 16--0.044 µM-[20]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. The following sections provide step-by-step protocols for key experiments.

Synthesis of Imidazo[1,2-a]pyridine Core Structure

A general and efficient method for synthesizing the imidazo[1,2-a]pyridine scaffold is the iodine-catalyzed one-pot three-component condensation.[21][22]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • 2-Aminopyridine or 2-aminopyrazine (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a solution of aryl aldehyde and 2-aminopyridine/2-aminopyrazine in DCM, add iodine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Determination of Fluorescence Quantum Yield (Φ)

The comparative method using a well-characterized standard is a reliable technique for determining the fluorescence quantum yield.[23][24][25][26][27]

Materials:

  • Fluorophore of interest (test sample)

  • Standard fluorophore with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[25]

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of five concentrations for both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrumental parameters.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

  • The quantum yield of the test sample (Φ_test) can be calculated using the following equation:

    Φ_test = Φ_std * (m_test / m_std) * (n_test² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard

    • m_test and m_std are the slopes of the linear fits for the test and standard samples, respectively

    • n_test and n_std are the refractive indices of the solvents used for the test and standard samples, respectively.

Photostability Assessment

The photostability of a fluorescent probe is its ability to resist photodegradation upon exposure to light.

Materials:

  • Fluorescent probe solution (e.g., 1 µM)

  • Fluorometer with a time-scan mode

  • Light source for continuous excitation

Procedure:

  • Place the fluorescent probe solution in a cuvette inside the fluorometer.

  • Set the excitation and emission wavelengths to the maximum values for the probe.

  • Continuously excite the sample with the light source.

  • Record the fluorescence intensity at regular intervals over a specified period (e.g., 1 hour).[28]

  • Plot the relative fluorescence intensity (normalized to the initial intensity) as a function of time. A slower decay in fluorescence intensity indicates higher photostability.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can aid in understanding and designing experiments.

Synthesis of Imidazo[1,2-a]pyridine

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product A Aryl Aldehyde E One-pot, three-component condensation A->E B 2-Aminopyridine B->E C tert-Butyl Isocyanide C->E D Iodine (I₂) D->E catalyzes F Imidazo[1,2-a]pyridine Derivative E->F

Caption: General synthesis of imidazo[1,2-a]pyridines.

Fe³⁺ Detection Mechanism

G Probe Imidazo[1,2-a]pyridine Probe (Fluorescent) Complex Probe-Fe³⁺ Complex (Non-fluorescent) Probe->Complex binds Fluorescence_On Fluorescence ON Probe->Fluorescence_On emits light Fe3 Fe³⁺ Fe3->Complex Fluorescence_Off Fluorescence OFF Complex->Fluorescence_Off quenches fluorescence

Caption: "Turn-off" fluorescence sensing of Fe³⁺.

H₂O₂ Detection Mechanism with a Boronate-Based Probe

G Probe Imidazo[1,2-a]pyridine- Boronate Ester (Non-fluorescent) Product Imidazo[1,2-a]pyridine- Phenol (Fluorescent) Probe->Product reacts with Fluorescence_Off Fluorescence OFF Probe->Fluorescence_Off H2O2 H₂O₂ H2O2->Product Fluorescence_On Fluorescence ON Product->Fluorescence_On emits light

Caption: "Turn-on" fluorescence sensing of H₂O₂.

This guide provides a foundational resource for researchers working with or considering the use of imidazo[1,2-a]pyridine fluorescent probes. The comparative data, detailed protocols, and mechanistic diagrams are intended to facilitate informed decision-making and robust experimental design in the pursuit of scientific discovery.

References

A Comparative Analysis of the Cytotoxic Effects of Imidazo[1,2-a]pyridine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative overview of the cytotoxicity of various novel imidazo[1,2-a]pyridine derivatives against several cancer cell lines, supported by experimental data from recent studies. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

The cytotoxic potential of imidazo[1,2-a]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of different IP derivatives across various cancer cell lines as determined by in vitro studies.

Table 1: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Hybrids (HB1-HB10)

CompoundA549 (Lung Carcinoma)HepG2 (Liver Carcinoma)
HB9 50.56-
HB10 -51.52
Cisplatin (Control) 53.2554.81
Data sourced from a study by Al-Bahrani et al., where a 24-hour exposure was used.[3][4][5][6]

Table 2: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives (IP-5, IP-6, IP-7)

CompoundHCC1937 (Breast Cancer)
IP-5 45
IP-6 47.7
IP-7 79.6
These compounds were evaluated for their cytotoxic impact on the HCC1937 breast cancer cell line.[1][7][8]

Table 3: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine-based Heterocycles (6a-6n series)

CompoundA549 (Lung)C6 (Glioma)MCF-7 (Breast)HepG2 (Liver)
6a ActiveActiveActiveActive
6d ActiveActiveActiveActive
6e ActiveActiveActiveActive
6i ActiveActiveActiveActive
The study reported these compounds as exhibiting antiproliferative activity, with compounds 6d and 6i further shown to inhibit DNA synthesis in HepG2 cells.[9]

Table 4: Cytotoxicity (IC50, µM) of a Novel Imidazo[1,2-a]pyridine Compound (Compound 6)

Cell LineIC50 (µM)
A375 (Melanoma) <12
WM115 (Melanoma) <12
HeLa (Cervical) 9.7 - 44.6
Compound 6 was identified as the most potent among the tested compounds in inducing toxicity in melanoma and cervical cancer cells.[10][11]

Table 5: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Derivative (12b)

Cell LineIC50 (µM)
Hep-2 (Laryngeal Carcinoma) 11
HepG2 (Hepatocellular Carcinoma) 13
MCF-7 (Breast Carcinoma) 11
A375 (Human Skin Cancer) 11
Doxorubicin (Control) 10 (Hep-2), 1.5 (HepG2), 0.85 (MCF-7), 5.16 (A375)
Compound 12b, 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine, showed significant anticancer effects.[12]

Experimental Protocols

The evaluation of the cytotoxic effects of imidazo[1,2-a]pyridine derivatives predominantly relies on cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a cornerstone method.

Detailed Methodology for MTT Cytotoxicity Assay:

  • Cell Culture and Seeding:

    • Cancer cell lines (e.g., A549, HepG2, MCF-7, HCC1937) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • The imidazo[1,2-a]pyridine derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.

    • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A control group receives medium with DMSO only.

  • Incubation:

    • The treated cells are incubated for a specified period, typically 24 or 48 hours, under standard cell culture conditions.

  • MTT Assay:

    • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The MTT-containing medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control group.

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Implicated in Cytotoxicity

Several studies suggest that imidazo[1,2-a]pyridine derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K_AKT_mTOR_Pathway IP_Derivative Imidazo[1,2-a]pyridine Derivative PI3K PI3K IP_Derivative->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway is a common target of imidazo[1,2-a]pyridine derivatives.[2][7][10]

p53_Mediated_Apoptosis IP_Derivative Imidazo[1,2-a]pyridine Derivative p53 p53 IP_Derivative->p53 Activation p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest MitochondrialApoptosis Mitochondrial Apoptosis Bax->MitochondrialApoptosis

Caption: Activation of the p53 pathway leading to cell cycle arrest and apoptosis.[7][13]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (Stock & Dilutions) Treatment 4. Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (24-48h) Treatment->Incubation MTT 6. MTT Assay Incubation->MTT Absorbance 7. Absorbance Reading MTT->Absorbance DataAnalysis 8. Data Analysis & IC50 Calculation Absorbance->DataAnalysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

References

A Comparative Guide to the Efficacy of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives: In Vitro vs. In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines

Recent studies have highlighted the promising in vitro anticancer activity of N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (referred to as Compound 12 in a key study). This derivative has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (Compound 12)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer30.88 ± 14.44
HT-29Colon Cancer4.15 ± 2.93
B16F10Melanoma64.81 ± 15.78
MEFNormal Fibroblasts40.54 ± 4.34

Data sourced from a study by Al-Tel et al. (2025).[1]

The data reveals that Compound 12 exhibits the highest potency against the HT-29 colon cancer cell line with an IC50 value of 4.15 µM.[1] Notably, the compound shows a degree of selectivity, being approximately ten-fold more potent against HT-29 cells than against normal MEF fibroblasts.[1]

In Vivo Efficacy: An Extrapolation from the Imidazo[1,2-a]pyridine Class

Direct in vivo anticancer efficacy studies for 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine or its N-(4-chlorophenyl) derivative are not currently published. However, the broader class of imidazo[1,2-a]pyridine derivatives has shown significant antitumor and anti-inflammatory activities in various animal models. For instance, other derivatives have been reported to inhibit tumor growth in xenograft models of human cancers.[2][3][4] These studies provide a basis for optimism regarding the potential in vivo efficacy of the 2-(2-nitrophenyl) substituted analogs, warranting further investigation in preclinical animal models.

Comparative Analysis with Standard Anticancer Agents

To contextualize the potency of imidazo[1,2-a]pyridine derivatives, their in vitro activities have been compared to established chemotherapeutic agents like Doxorubicin and targeted therapies such as Erlotinib.

Table 2: Comparative In Vitro Anticancer Activity

Compound/DrugTarget Cancer Cell LinesReported IC50 Range (µM)Reference
Imidazo[1,2-a]pyridine Derivatives Various (Breast, Colon, Melanoma, etc.)0.01 - >50[1][5][6]
Doxorubicin Various0.02 - 5.0[5]
Erlotinib EGFR-mutant NSCLC0.01 - 0.1[7]

While direct comparisons are cell-line dependent, some imidazo[1,2-a]pyridine derivatives have demonstrated IC50 values in the low micromolar range, approaching the potency of standard agents against certain cancer types.[5]

Experimental Protocols

Synthesis of N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine

A mixture of 2-aminopyridine (2.0 mmol), 2-nitrobenzaldehyde (2.2 mmol), p-toluenesulfonic acid monohydrate (0.4 mmol), and anhydrous Na2SO4 (200 mg) in methanol (10 mL) is stirred under a nitrogen atmosphere for one hour at 50°C. Subsequently, a solution of 4-chlorophenyl isocyanide (2.0 mmol) in methanol (2 mL) is added, and the reaction mixture is stirred for 48 hours. The resulting product is then purified.[1]

In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Assay)

Cancer and normal cells are seeded in 6-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for 48 hours. After treatment, cells are trypsinized, and a sample is mixed with an equal volume of 0.4% trypan blue solution. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer to determine the percentage of cell viability and calculate the IC50 value.[1]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated. However, research on the broader imidazo[1,2-a]pyridine scaffold points towards the involvement of key cancer-related pathways.

Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 STAT3/NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Imidazopyridine_PI3K Imidazo[1,2-a]pyridines Imidazopyridine_PI3K->PI3K Cytokines Cytokines STAT3 STAT3 Cytokines->STAT3 Gene_Expression Gene_Expression STAT3->Gene_Expression LPS LPS NFkB NFkB LPS->NFkB iNOS_COX2 iNOS_COX2 NFkB->iNOS_COX2 Imidazopyridine_STAT3 Imidazo[1,2-a]pyridines Imidazopyridine_STAT3->STAT3 Imidazopyridine_STAT3->NFkB

Studies on various imidazo[1,2-a]pyridine analogs suggest they may exert their anticancer effects by inhibiting critical signaling cascades such as the PI3K/Akt/mTOR and the STAT3/NF-κB pathways.[6][8][9] The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival, while the STAT3/NF-κB pathway is heavily implicated in inflammation and cancer. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[2][10]

Experimental Workflow

The preclinical evaluation of novel anticancer compounds typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cytotoxicity Screening (IC50 Determination) A->B C Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) B->C D Signaling Pathway Analysis (Western Blot, etc.) C->D E Animal Model Selection (e.g., Xenograft) C->E Promising In Vitro Data F Toxicity Studies E->F G Efficacy Studies (Tumor Growth Inhibition) E->G H Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis G->H

Conclusion

Derivatives of this compound, particularly N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, have demonstrated significant in vitro anticancer activity, especially against colon cancer cell lines. While direct in vivo evidence for this specific subclass is pending, the broader imidazo[1,2-a]pyridine scaffold holds considerable promise as a template for the development of novel anticancer therapeutics. The potential mechanisms of action, involving the inhibition of key oncogenic signaling pathways, further underscore the importance of advancing these compounds into in vivo models to fully assess their therapeutic potential. Future research should focus on conducting comprehensive in vivo efficacy and toxicity studies, as well as detailed mechanistic investigations, to pave the way for potential clinical translation.

References

Safety Operating Guide

Proper Disposal of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine, a compound often used in pharmaceutical research. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and prevent the chemical from coming into contact with skin, eyes, or clothing.[1] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

Hazard and Disposal Information Summary

The following table summarizes key safety and disposal information for this compound based on available safety data sheets.

ParameterInformationSource
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]
Environmental Precautions Should not be released into the environment.[1]
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[1]
Incompatible Materials Bases, Amines, Oxidizing agents.[1]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional and local regulations. The following protocol provides a general framework for its proper disposal.

1. Waste Identification and Segregation:

  • Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).
  • This waste should be classified as solid, non-halogenated organic waste.
  • Do not mix this waste with other waste streams, especially incompatible materials such as bases, amines, or strong oxidizing agents.[1]

2. Waste Container and Labeling:

  • Use a chemically resistant, sealable container for waste collection. The container should be in good condition and compatible with the chemical.
  • Clearly label the waste container with the following information:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The primary hazards (e.g., "Irritant," "Harmful")
  • The date the waste was first added to the container.
  • The name of the principal investigator or research group.

3. On-site Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from heat sources and direct sunlight.[1][2]
  • Ensure the storage area is secure and only accessible to authorized personnel.
  • The storage location should be away from incompatible materials.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
  • Provide the EHS department or contractor with a complete inventory of the waste, including the chemical name and quantity.
  • Follow all institutional procedures for scheduling a waste pickup.

5. Record Keeping:

  • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
  • Keep copies of all paperwork and manifests provided by the waste disposal contractor for your records.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation and Collection cluster_1 Temporary Storage cluster_2 Final Disposal A Generate this compound Waste B Is there a designated, properly labeled waste container? A->B C Obtain a new, appropriate container and label it correctly. B->C No D Place waste in the designated container. B->D Yes C->D E Seal the waste container securely. D->E F Store in a designated, cool, dry, and well-ventilated area. E->F G Ensure storage is away from incompatible materials. F->G H Contact Environmental Health & Safety (EHS) or a certified waste disposal vendor. G->H I Provide waste inventory and schedule a pickup. H->I J Transfer waste to the authorized personnel. I->J K Complete and retain all disposal documentation. J->K

References

Personal protective equipment for handling 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Disposal Protocol for 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on best practices for handling laboratory chemicals with similar hazard profiles.

Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this assessment is based on data from structurally related imidazopyridine derivatives. The GHS hazard classifications for the isomeric compound 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine suggest the following potential hazards[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is crucial to handle this compound with care, assuming it possesses these properties, to minimize exposure risk.

Quantitative Data Summary

The table below summarizes key quantitative data for this compound and a relevant toxicology metric from a related compound.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 126267-63-8PubChem[2]
Molecular Formula C₁₃H₉N₃O₂PubChem[2]
Molecular Weight 239.23 g/mol PubChem[2]
Acute Oral Toxicity (LD₅₀) 794 mg/kg (mouse) For a related 2,3-substituted imidazo[1,2-a]pyridinePubMed Central[3]

Operational Plan: Personal Protective Equipment and Handling

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE protocol is mandatory to prevent skin contact, eye exposure, and inhalation.

EquipmentSpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Ensure cuffs are pulled over the sleeves of the lab coat.[4]To provide a barrier against skin irritation and absorption. Double-gloving minimizes risk during glove removal.
Eye and Face Protection Chemical splash goggles are required at all times.[5] A face shield must be worn over goggles during procedures with a high splash potential.[6]To protect against splashes and aerosols, preventing serious eye irritation.[1]
Skin and Body Protection A long-sleeved laboratory coat with knit-closed cuffs.[5] Closed-toe shoes are mandatory.To protect skin from accidental contact and contamination.
Respiratory Protection All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.To prevent inhalation of airborne particles or vapors, which may cause respiratory tract irritation.[1][7]
Experimental Protocol: Standard Handling Procedure

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

A. Engineering Controls:

  • Fume Hood: Verify that the chemical fume hood has a current certification and is functioning correctly before starting any work. All weighing, transfers, and reactions must be performed within the fume hood.[7]

B. Preparation:

  • Gather Materials: Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) and ensure they are clean and within the fume hood.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Prepare Workspace: Cover the work surface within the fume hood with absorbent, disposable bench paper.

C. Handling and Use:

  • Weighing: If weighing the solid compound, do so carefully on weighing paper or in a tared container to minimize the generation of dust.

  • Transfers: Use a spatula for solid transfers. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Keep the primary container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from oxidizing agents and incompatible materials.[7]

D. Decontamination:

  • Equipment: Thoroughly clean all non-disposable equipment (glassware, spatulas) after use.

  • Work Area: At the end of the procedure, wipe down the work surface in the fume hood with an appropriate solvent and dispose of the bench paper as hazardous waste.

Logistical Plan: Disposal and Emergencies

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials (e.g., used gloves, weighing paper, bench covers, contaminated silica gel) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound and contaminated solvents in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Container Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor, in accordance with all local, state, and federal regulations.[7]

Emergency Procedures
IncidentAction
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed container for hazardous waste disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.
Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Post-Experiment & Disposal Phase A 1. Verify Fume Hood B 2. Don Full PPE A->B C 3. Prepare Workspace B->C D 4. Weigh & Transfer Compound C->D E 5. Perform Experiment D->E F 6. Close Primary Container E->F G 7. Decontaminate Workspace & Equipment F->G H 8. Segregate Solid & Liquid Waste G->H I 9. Label & Seal Waste Containers H->I J 10. Dispose via EHS I->J

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.